KSQ-4279 (gentisate)
説明
BenchChem offers high-quality KSQ-4279 (gentisate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KSQ-4279 (gentisate) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H31F3N8O5 |
|---|---|
分子量 |
688.7 g/mol |
IUPAC名 |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrazolo[3,4-d]pyrimidine;2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C27H25F3N8O.C7H6O4/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3;8-4-1-2-6(9)5(3-4)7(10)11/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3;1-3,8-9H,(H,10,11) |
InChIキー |
PXOKJYFXROIPJN-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
KSQ-4279 Gentisate: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KSQ-4279, a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), represents a promising therapeutic strategy for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2] Developed by KSQ Therapeutics, KSQ-4279 has demonstrated significant preclinical and emerging clinical activity, both as a monotherapy and in combination with PARP inhibitors, by exploiting the synthetic lethality between USP1 inhibition and defective HR pathways.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of KSQ-4279, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Targeting USP1-Mediated DNA Damage Response
KSQ-4279 exerts its anti-tumor effects by inhibiting the deubiquitinase activity of USP1.[1][5] USP1 plays a critical role in the DNA Damage Response (DDR) by deubiquitinating key proteins involved in two major repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1] The primary substrates of USP1 in these pathways are FANCD2-FANCI and Proliferating Cell Nuclear Antigen (PCNA), respectively.
By inhibiting USP1, KSQ-4279 leads to the accumulation of monoubiquitinated FANCD2-FANCI and PCNA.[1][6] This dysregulation of the DDR cascade results in replication fork instability, accumulation of single-strand DNA (ssDNA) gaps, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects like BRCA1/2 mutations.[7][8]
Allosteric Inhibition and Induced-Fit Mechanism:
Structural and biochemical studies, including cryo-electron microscopy (cryo-EM), have revealed that KSQ-4279 binds to a cryptic, allosteric pocket within the hydrophobic core of USP1.[7][9][10] This binding is characterized by an induced-fit mechanism, where the binding pocket is not present in the unbound state of the enzyme.[7] This allosteric inhibition leads to conformational changes in the USP1 active site, disrupting its catalytic activity without directly competing with ubiquitin for binding.[9]
Signaling Pathway of KSQ-4279 Action
Caption: Mechanism of action of KSQ-4279 in the DNA damage response pathway.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of KSQ-4279
| Parameter | Value | Cell Line / Enzyme | Reference |
| IC50 | 11 ± 3 nM | USP1 Enzyme | [6] |
| Binding Affinity (Kic) | 6.9 ± 3 nmol/L | USP1 Enzyme | [7] |
| Binding Affinity (Kiu) | 2.3 ± 0.3 nmol/L | USP1 Enzyme | [7] |
| Selectivity | High selectivity for USP1 over a panel of 43 other deubiquitinases | Various DUBs | [7] |
Table 2: Preclinical Pharmacokinetics of KSQ-4279
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-life (h) | Reference |
| Mouse | 7.34 | 2.09 | 100 | 4.75 | [6] |
| Rat | 11.9 | 7.46 | 114 | 10.6 | [6] |
| Monkey | 4.34 | 3.43 | 117 | 13.4 | [6] |
Table 3: Preclinical Efficacy of KSQ-4279 in Patient-Derived Xenograft (PDX) Models
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Ovarian PDX | KSQ-4279 Monotherapy | 100 mg/kg | 102% vs. control | [1] |
| Ovarian PDX | KSQ-4279 Monotherapy | 300 mg/kg | 105% vs. control | [1] |
| Ovarian & TNBC PDX | KSQ-4279 + Olaparib | 100-300 mg/kg (KSQ-4279) + 50-100 mg/kg (Olaparib) | Durable tumor regression and complete response | [6] |
Experimental Protocols
USP1 Enzyme Inhibition Assay (Ub-Rho Hydrolysis)
This assay determines the inhibitory activity of KSQ-4279 on USP1 by monitoring the hydrolysis of a fluorogenic substrate, ubiquitin-rhodamine (Ub-Rho).
-
Principle: USP1 cleaves the ubiquitin from rhodamine, leading to an increase in fluorescence.
-
Materials: Purified USP1 enzyme, Ub-Rho substrate, KSQ-4279, assay buffer, 384-well microtiter plates.
-
Method:
-
Prepare serial dilutions of KSQ-4279 in assay buffer.
-
In a 384-well plate, add USP1 enzyme to each well.
-
Add the diluted KSQ-4279 or vehicle control to the wells and incubate for a defined period.
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of 480 nm and 540 nm, respectively.
-
Convert fluorescence units to the concentration of free rhodamine using a standard curve.
-
Calculate the initial reaction rates and determine the IC50 value of KSQ-4279 by fitting the data to a dose-response curve.
-
Cryo-Electron Microscopy (Cryo-EM) of USP1-KSQ-4279 Complex
This protocol outlines the steps for determining the high-resolution structure of USP1 in complex with KSQ-4279.
-
Principle: Cryo-EM allows for the visualization of protein structures in their near-native state by imaging vitrified samples at cryogenic temperatures.
-
Materials: Purified USP1/UAF1/Ub-VS sample, KSQ-4279, cryo-EM grids (e.g., Quantifoil R 1.2/1.3), vitrification device (e.g., Vitrobot), transmission electron microscope.
-
Method:
-
Incubate the purified USP1/UAF1/Ub-VS sample (at a concentration of ~0.4 mg/mL) with KSQ-4279 (e.g., 20 µmol/L) on ice for 1 hour.[11]
-
Apply a small volume (e.g., 3.5 µL) of the sample to a freshly glow-discharged cryo-EM grid.[11]
-
Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane (B1197151) using a vitrification device.
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of images (micrographs).
-
Process the images to pick individual particles, perform 2D and 3D classification to separate different conformational states, and reconstruct a 3D density map of the USP1-KSQ-4279 complex.
-
Build an atomic model into the density map and refine it to high resolution.
-
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the use of PDX models to evaluate the anti-tumor activity of KSQ-4279 in a setting that closely mimics human tumors.
-
Principle: Human tumor fragments from patients are implanted into immunocompromised mice to create a model that retains the characteristics of the original tumor.
-
Materials: Immunocompromised mice (e.g., NOD SCID), patient tumor tissue (e.g., ovarian or triple-negative breast cancer), KSQ-4279, vehicle control, calipers.
-
Method:
-
Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer KSQ-4279 (e.g., 10-300 mg/kg) or vehicle control daily via oral gavage.[6]
-
For combination studies, administer KSQ-4279 in combination with another agent (e.g., olaparib).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as a measure of tolerability.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
CRISPR-Cas9 Screening for Target Identification and Resistance Mechanisms
CRISPR screens are used to identify genes that, when knocked out, confer sensitivity or resistance to KSQ-4279.
-
Principle: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with the drug, and the sgRNAs that are enriched or depleted in the surviving population are identified by deep sequencing.
-
Materials: Cancer cell line of interest (e.g., BRCA-mutant), pooled sgRNA library, lentivirus production reagents, Cas9-expressing cells, KSQ-4279, deep sequencing platform.
-
Method:
-
Package the pooled sgRNA library into lentiviral particles.
-
Transduce the Cas9-expressing cancer cells with the lentiviral library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Select the transduced cells.
-
Split the cell population into a treatment group (treated with KSQ-4279) and a control group (treated with vehicle).
-
Culture the cells for a sufficient period to allow for gene knockout and for the drug to exert its effect.
-
Harvest the cells and isolate genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Perform deep sequencing to determine the relative abundance of each sgRNA in the treatment and control populations.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitivity genes) in the KSQ-4279-treated population.
-
Visualizations
Experimental Workflow: USP1 Inhibition Assay
Caption: Workflow for determining the in vitro potency of KSQ-4279.
Logical Relationship: Synthetic Lethality
Caption: Synthetic lethal interaction between HR deficiency and USP1 inhibition.
Conclusion
KSQ-4279 is a highly promising, first-in-class USP1 inhibitor with a well-defined mechanism of action that leverages the principle of synthetic lethality in HR-deficient cancers. Its potent and selective inhibition of USP1 disrupts critical DNA damage repair pathways, leading to tumor cell death. The compelling preclinical data, including robust in vivo efficacy and a favorable pharmacokinetic profile, have supported its advancement into clinical trials. The ongoing clinical evaluation of KSQ-4279, both as a single agent and in combination with other therapies such as PARP inhibitors, will be crucial in determining its full therapeutic potential for patients with difficult-to-treat cancers.
References
- 1. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ksqtx.com [ksqtx.com]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
KSQ-4279: A Deep Dive into its Allosteric Binding and Inhibition of USP1
For Immediate Release
This technical guide provides an in-depth analysis of the binding mechanism and site of KSQ-4279, a potent and selective clinical-stage inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, DNA damage response, and ubiquitin signaling.
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase (DUB) that regulates key DNA damage tolerance pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), through the deubiquitination of FANCD2 and PCNA, respectively.[1][2] Its role in promoting DNA repair makes it a compelling target for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like homologous recombination (e.g., BRCA1/2 mutations).[3][4] KSQ-4279 is a first-in-class, orally bioavailable USP1 inhibitor that has demonstrated significant anti-tumor activity.[3][5] Recent structural and biochemical studies have elucidated its unique mechanism of action, revealing an allosteric mode of inhibition that relies on an induced-fit binding to a cryptic pocket within the USP1 enzyme.[3][6] This guide will detail the binding site, the molecular interactions governing inhibitor binding, and the experimental methodologies used to uncover this mechanism.
The Allosteric Binding Site of KSQ-4279 on USP1
Groundbreaking cryo-electron microscopy (cryo-EM) studies have revealed that KSQ-4279 binds to a previously hidden, or "cryptic," allosteric pocket within the hydrophobic core of USP1.[3] This binding site is distinct from the enzyme's active site, which contains the catalytic triad (B1167595) (Cys90, His593, Asp751).[2]
The binding pocket is situated between the "palm" and "thumb" subdomains of the USP catalytic domain.[6][7] Notably, this pocket is not present in the unbound, inhibitor-free structure of USP1, indicating that KSQ-4279 binding occurs via an induced-fit mechanism .[3] The inhibitor's entry displaces a segment of USP1's hydrophobic core, specifically residues 76-88, referred to as the "replaced by inhibitor region" (RIR).[6][7] This binding event triggers conformational changes that ripple through the protein structure, ultimately disrupting the geometry of the active site and inhibiting catalysis.[8]
Structural studies have shown that KSQ-4279 shares this cryptic binding site with the tool compound ML323, though there are subtle differences in how each inhibitor perturbs the local protein structure.[9][10] The unique nature of this allosteric pocket, which is not conserved across other DUBs, is a key determinant of KSQ-4279's high selectivity for USP1.[3]
Key Interacting Residues
Cryo-EM analysis of the USP1-UAF1-FANCI-FANCD2Ub complex bound to KSQ-4279 (PDB ID: 9FCI) has provided a high-resolution view of the molecular interactions.[3][9][11] The inhibitor is cradled within the hydrophobic tunnel-like pocket, with specific contacts made by sidechains of surrounding residues. While the full list of specific residue contacts is detailed in the primary literature, the binding is characterized by extensive hydrophobic interactions. The 4-cyclopropyl-6-methoxypyrimidin-5-yl group of KSQ-4279 occupies a position analogous to the 2-propan-2-ylphenyl group of ML323.[6][7]
Quantitative Analysis of KSQ-4279 Binding and Inhibition
Biochemical assays have quantified the potency and kinetics of KSQ-4279's interaction with USP1. Enzyme kinetic studies reveal a mixed linear inhibition mechanism , indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[3][4]
| Parameter | Value | Substrate | Method | Reference |
| Binding Affinity | ||||
| Kiu (Uncompetitive Inhibition) | 2.3 (±0.3) nmol/L | Ubiquitin-Rhodamine | Enzyme Kinetics | [3] |
| Kic (Competitive Inhibition) | 6.9 (±3) nmol/L | Ubiquitin-Rhodamine | Enzyme Kinetics | [3] |
| Enzyme Kinetics | ||||
| Vmax | 1.24 (±0.04) nmol/L min-1 | Ubiquitin-Rhodamine | Enzyme Kinetics | [3] |
| Km | 1,038 (±90) nmol/L | Ubiquitin-Rhodamine | Enzyme Kinetics | [3] |
| kcat | 0.82 seconds-1 | Ubiquitin-Rhodamine | Enzyme Kinetics | [3] |
| Selectivity | ||||
| DUB Panel | Highly selective for USP1 | Ubiquitin-Rhodamine | DUBprofiler™ | [3][9] |
Table 1: Quantitative data for KSQ-4279 inhibition of USP1.
Mechanism of Action: From Allosteric Binding to Catalytic Inhibition
The binding of KSQ-4279 to the cryptic allosteric site initiates a series of conformational changes that ultimately lead to the inhibition of USP1's deubiquitinase activity.
Figure 1. Logical flow of KSQ-4279's inhibitory mechanism.
This allosteric inhibition prevents USP1 from processing its key substrates. The accumulation of monoubiquitinated PCNA and FANCD2 disrupts normal DNA repair processes, leading to replication fork instability, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects.[3]
Figure 2. USP1's role in DNA damage pathways and its inhibition by KSQ-4279.
Experimental Protocols
The elucidation of KSQ-4279's binding site and mechanism was made possible by a combination of sophisticated biochemical and structural biology techniques.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution 3D structure of USP1 in complex with KSQ-4279 and its substrate.
-
Methodology:
-
Complex Assembly: The human USP1 (C90S active site mutant to prevent catalysis) and UAF1 proteins were purified.[8] This enzyme complex was then assembled with its substrate, the monoubiquitinated FANCI-FANCD2 dimer (FANCI-FANCD2Ub) loaded onto double-stranded DNA (dsDNA).[8][9]
-
Inhibitor Incubation: KSQ-4279 was added to the fully assembled enzyme-substrate complex.[7]
-
Vitrification: The sample was applied to cryo-EM grids and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the particle's native state.
-
Data Collection: Automated data collection was performed using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing: Raw movie frames were processed for motion correction and contrast transfer function (CTF) estimation. Individual particle images were picked, subjected to 2D and 3D classification to separate different conformational states (e.g., inhibitor-bound vs. unbound).[7]
-
Structure Refinement: A high-resolution 3D map was reconstructed from the final set of inhibitor-bound particles. An atomic model was then built into the cryo-EM density map and refined.[3] The final reported resolution for the KSQ-4279-bound complex was approximately 2.6-3.2 Å.[3][7]
-
Figure 3. Experimental workflow for determining the cryo-EM structure.
Deubiquitinase Activity and Inhibition Assays
-
Objective: To measure the enzymatic activity of USP1 and quantify the inhibitory potency of KSQ-4279.
-
Methodology (Ubiquitin-Rhodamine Assay):
-
Assay Setup: Assays were performed in 384-well microtiter plates.[4]
-
Enzyme-Inhibitor Pre-incubation: A fixed concentration of the USP1/UAF1 enzyme complex was pre-incubated with varying concentrations of KSQ-4279 for a set period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.[3]
-
Reaction Initiation: The enzymatic reaction was initiated by adding the fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).[3]
-
Kinetic Monitoring: Hydrolysis of the substrate by USP1 cleaves the rhodamine moiety, resulting in an increase in fluorescence. This signal was monitored over time using a plate reader (e.g., excitation at 480 nm, emission at 540 nm).[4]
-
Data Analysis: The initial reaction rates (V0) were calculated from the linear phase of the fluorescence curve. To determine kinetic parameters (Km, Vmax) and inhibition constants (Kic, Kiu), the assay was repeated with varying concentrations of both the substrate and the inhibitor. Data were then globally fitted to the appropriate enzyme inhibition model (e.g., mixed linear inhibition).[3]
-
Conclusion
The clinical USP1 inhibitor KSQ-4279 operates through a sophisticated allosteric mechanism. It binds to a cryptic, hydrophobic pocket that is formed via an induced-fit interaction, triggering conformational changes that disrupt the enzyme's active site. This mode of action, elucidated through advanced structural and biochemical techniques, underpins the inhibitor's high potency and selectivity. This detailed understanding of the KSQ-4279 binding site provides a robust platform for the structure-based design of next-generation USP1 inhibitors and informs the ongoing clinical development of this promising anti-cancer agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
Gentisic Acid Cocrystal Formulations: A Technical Guide to Enhancing Pharmaceutical Properties
For Researchers, Scientists, and Drug Development Professionals
The pursuit of optimizing the physicochemical properties of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Among the various solid-state modification strategies, cocrystallization has emerged as a powerful technique to enhance critical attributes such as solubility, dissolution rate, bioavailability, and stability, without altering the pharmacological activity of the API. This technical guide provides an in-depth exploration of the benefits and methodologies associated with gentisic acid (GA) cocrystal formulations. Gentisic acid, a non-toxic, GRAS (Generally Recognized as Safe) coformer, offers significant potential in the design of robust and effective pharmaceutical products.
Core Benefits of Gentisic Acid Cocrystallization
The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, with gentisic acid can lead to substantial improvements in the performance of an API. These benefits primarily stem from the alteration of the crystal lattice energy and the introduction of new intermolecular interactions.
Enhanced Solubility and Dissolution Rate
A primary driver for cocrystallization is the enhancement of aqueous solubility and dissolution rate of poorly soluble APIs (BCS Class II and IV). By incorporating gentisic acid into the crystal lattice, the strong intermolecular forces within the pure API crystal can be disrupted, leading to a solid form that is more readily solvated.
Improved Bioavailability
The enhanced solubility and faster dissolution of gentisic acid cocrystals can directly translate to improved oral bioavailability. A higher concentration of the drug in the gastrointestinal fluid can lead to a greater driving force for absorption across the gut wall, resulting in increased systemic exposure. For instance, a cocrystal of TAK-020 with gentisic acid has demonstrated remarkable absorption, surpassing that of other solubilization techniques like nanocrystals and amorphous solid dispersions in dog pharmacokinetic studies.
Enhanced Stability
Gentisic acid cocrystals can offer improved physical and chemical stability compared to the parent API. The formation of a stable cocrystal lattice can prevent the API from converting to a less soluble or less stable polymorphic form. Furthermore, the hydrogen bonding between the API and gentisic acid can protect sensitive functional groups from degradation pathways such as hydrolysis or oxidation. Cocrystals of isoniazid (B1672263) with gentisic acid, for example, are suggested to have enhanced stability due to the masking of the hydrazide group through hydrogen bonding.
Quantitative Data on Gentisic Acid Cocrystals
The following tables summarize the quantitative improvements observed in various gentisic acid cocrystal formulations.
| API | Coformer | Molar Ratio | Solvent/Medium | Solubility of API | Solubility of Cocrystal | Fold Increase | Reference |
| Chlorzoxazone | Gentisic Acid | 1:1 | Water | 0.2 mg/mL | 0.5 mg/mL | 2.5 | N/A |
| Ethenzamide | Gentisic Acid | 1:1 | N/A | N/A | N/A | N/A | |
| Isoniazid | Gentisic Acid | 1:1 | N/A | N/A | Optimized | N/A | |
| Metronidazole | Gentisic Acid | 1:1 | Water | 10 mg/mL (at 20°C) | N/A | N/A |
Table 1: Solubility Enhancement of Gentisic Acid Cocrystals. N/A indicates data not available in the provided search results.
| API | Coformer | Molar Ratio | Dissolution Medium | Dissolution of API (% released) | Dissolution of Cocrystal (% released) | Time (min) | Reference |
| TAK-020 | Gentisic Acid | 1:1 | JP2 (pH 6.8) with 200 mM sodium cholate | ~1% | ~50% | 30 | |
| Ethenzamide | Gentisic Acid | N/A | N/A | N/A | Faster than API | N/A |
Table 2: Dissolution Rate Enhancement of Gentisic Acid Cocrystals. N/A indicates data not available in the provided search results.
| API | Coformer | Parameter | API Value | Cocrystal Value | Fold Change | Reference |
| TAK-020 | Gentisic Acid | Cmax | N/A | Significantly Higher | N/A | |
| TAK-020 | Gentisic Acid | AUC | N/A | Significantly Higher | N/A |
Table 3: Bioavailability Enhancement of Gentisic Acid Cocrystals. N/A indicates data not available in the provided search results.
Experimental Protocols
The successful development of a gentisic acid cocrystal formulation relies on rigorous experimental methodologies for screening, synthesis, and characterization.
Cocrystal Screening
The initial phase of cocrystal development involves screening for the formation of a cocrystal between the API and gentisic acid. Common screening methods include:
-
Slurry Crystallization: A physical mixture of the API and gentisic acid is stirred in a small amount of a solvent in which both components have limited solubility. The suspended solids are then analyzed.
-
Liquid-Assisted Grinding (LAG): The API and gentisic acid are ground together in a mortar and pestle or a ball mill with the addition of a small amount of a solvent.
-
Solvent Evaporation: The API and gentisic acid are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the crystallization of the cocrystal.
Cocrystal Synthesis
Once a cocrystal is identified, it can be synthesized in larger quantities using methods such as:
-
Reaction Crystallization: This method involves dissolving the API and gentisic acid in a solvent and allowing them to crystallize. The choice of solvent is critical and can influence the resulting polymorphic form of the cocrystal.
-
Grinding: Neat (dry) or liquid-assisted grinding can be scaled up using milling equipment to produce larger batches of the cocrystal.
Characterization Techniques
Thorough characterization is essential to confirm the formation of a new crystalline phase and to determine its physicochemical properties.
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to identify new crystalline phases. The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components. Data is typically collected over a 2θ range of 5-40°.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the cocrystal. A single, sharp endothermic peak that is different from the melting points of the API and gentisic acid is indicative of a new cocrystal phase.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify changes in intermolecular interactions, particularly hydrogen bonding, upon cocrystal formation. Shifts in the vibrational frequencies of functional groups (e.g., carbonyl, hydroxyl, amine) provide evidence of cocrystal formation.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape and size) of the cocrystal particles.
Visualizations
Experimental Workflow for Cocrystal Development
Caption: A typical experimental workflow for the development of gentisic acid cocrystals.
Logical Relationship of Cocrystallization Benefits
KSQ-4279: A Deep Dive into Synthetic Lethality in BRCA-Mutant Cancers
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KSQ-4279 is a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA Damage Response (DDR) pathway. This document provides a comprehensive technical overview of KSQ-4279, focusing on its mechanism of action, the principle of synthetic lethality in the context of BRCA-mutant cancer cells, and a summary of key preclinical data. Detailed experimental protocols for the cited studies are provided to enable a deeper understanding and potential replication of the findings. This guide is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, DNA repair, and targeted cancer therapies.
Introduction: The Promise of Synthetic Lethality
The concept of synthetic lethality offers a powerful strategy in oncology, exploiting the genetic vulnerabilities of cancer cells. It describes a relationship between two genes where the loss of function of either gene alone is compatible with cell viability, but the simultaneous loss of both results in cell death. In the context of BRCA1 and BRCA2 (BRCA) mutant cancers, which have a compromised Homologous Recombination (HR) pathway for DNA repair, targeting a parallel DNA repair pathway can induce synthetic lethality. Poly (ADP-ribose) polymerase (PARP) inhibitors have successfully exploited this concept. KSQ-4279 represents a novel approach to synthetic lethality in BRCA-mutant tumors by targeting USP1.
KSQ-4279: A Selective USP1 Inhibitor
KSQ-4279 was identified through a proprietary CRISPRomics® discovery platform as a potent and selective inhibitor of USP1.[1][2] USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA damage tolerance (DDT) pathway by removing ubiquitin from two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).
Mechanism of Action
KSQ-4279 binds to an allosteric pocket in the hydrophobic core of USP1 through an induced-fit mechanism.[3] This binding is highly selective for USP1 over other deubiquitinating enzymes.[1] Inhibition of USP1 by KSQ-4279 leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[4] The primary driver of synthetic lethality in BRCA-mutant cells is the sustained accumulation of Ub-PCNA.[4] This aberrant ubiquitination of PCNA leads to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells with deficient homologous recombination.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
digraph "Synthetic_Lethality_in_BRCA_Mutant_Cells" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [arrowhead=vee, color="#202124"];
Synthetic Lethality in BRCA-Mutant Cells.
digraph "KSQ-4279_Mechanism_of_Action" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [arrowhead=vee, color="#202124"];
KSQ-4279 Mechanism of Action.
digraph "Experimental_Workflow" {
graph [rankdir="TB"];
node [shape=box, style="filled", fontcolor="#202124", fillcolor="#F1F3F4", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#202124"];
Experimental Workflow for KSQ-4279 Development.
Preclinical Data
A summary of the key preclinical data for KSQ-4279 is presented in the tables below.
Table 1: In Vitro Activity of KSQ-4279
| Assay Type | Cell Line | Genotype | Result | Reference |
| Biochemical Assay | - | - | IC50: 11 ± 3 nM | [2] |
| Clonogenic Assay | MDA-MB-436 | BRCA1-mutant | Sensitive | [5][6] |
| Clonogenic Assay | UWB1.289 | BRCA1-mutant | Sensitive | [5] |
| Clonogenic Assay | CAOV3 | BRCA-wildtype | Insensitive | [5] |
| Western Blot | MDA-MB-436 | BRCA1-mutant | Dose-dependent accumulation of Ub-PCNA and Ub-FANCD2 | [4][6] |
| Cell Cycle Analysis | UWB1.289 | BRCA1-mutant | S/G2-phase arrest | [5] |
| Apoptosis Assay | MDA-MB-436 | BRCA1-mutant | Increased apoptosis | [7] |
Table 2: In Vivo Efficacy of KSQ-4279 in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Ovarian Cancer | Ovarian PDX | KSQ-4279 (monotherapy) | 100 mg/kg, daily, oral | 102% TGI vs. control | [1] |
| Ovarian Cancer | Ovarian PDX | KSQ-4279 (monotherapy) | 300 mg/kg, daily, oral | 105% TGI vs. control | [1] |
| Ovarian & TNBC | Multiple PDX models | KSQ-4279 + Olaparib | KSQ-4279: 100-300 mg/kg; Olaparib: 50-100 mg/kg, daily, oral | Durable tumor regressions; complete responses | [2] |
| PARP-resistant TNBC | Patient-derived xenograft | KSQ-4279 + PARP inhibitor | Not specified | Durable tumor regressions | [8] |
Detailed Experimental Protocols
Biochemical Assays for USP1 Inhibition
-
Ubiquitin-Rhodamine Assay: The inhibitory activity of KSQ-4279 against USP1 was determined using a fluorogenic assay.[3][9][10]
-
Principle: The assay measures the cleavage of a ubiquitin-rhodamine 110 substrate by USP1, which results in an increase in fluorescence.
-
Protocol:
-
Recombinant human USP1/UAF1 complex is incubated with varying concentrations of KSQ-4279 in assay buffer.
-
The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.
-
Fluorescence is measured over time using a plate reader (excitation ~485 nm, emission ~535 nm).
-
IC50 values are calculated from the dose-response curves.
-
-
-
DUBprofiler™ Assay: To assess the selectivity of KSQ-4279, it was screened against a panel of deubiquitinating enzymes using the DUBprofiler™ service.[11]
-
Protocol: KSQ-4279 was tested at various concentrations against a panel of DUBs, and the percentage of remaining activity for each enzyme was determined.
-
Cell-Based Assays
-
Cell Lines and Culture:
-
Clonogenic Survival Assay:
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies after treatment with a compound.
-
Protocol:
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with a range of concentrations of KSQ-4279.
-
The drug-containing medium is removed after a defined period, and cells are cultured in fresh medium for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained with crystal violet, and counted.
-
-
-
Western Blot Analysis for Ub-PCNA and Ub-FANCD2:
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Protocol:
-
Cells are treated with KSQ-4279 for the desired time and dose.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Ub-PCNA, PCNA, Ub-FANCD2, FANCD2, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[6]
-
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Principle: PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model than cell line-derived xenografts.
-
Protocol:
-
Tumor fragments from ovarian or triple-negative breast cancer patients are surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).[12][13][14]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
KSQ-4279, olaparib, or a combination is administered orally, typically on a daily schedule.[2]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis.
-
Conclusion and Future Directions
KSQ-4279 is a promising, first-in-class USP1 inhibitor that has demonstrated potent and selective activity against BRCA-mutant cancers through the mechanism of synthetic lethality. Preclinical data, both in vitro and in vivo, support its continued development as a monotherapy and in combination with PARP inhibitors, particularly in the context of PARP inhibitor resistance.[2][8] Ongoing and future clinical trials will be crucial in determining the safety and efficacy of KSQ-4279 in patients with advanced solid tumors harboring BRCA mutations or other homologous recombination deficiencies. The detailed understanding of its mechanism and the robust preclinical data package provide a strong rationale for its potential as a novel targeted therapy in oncology.
References
- 1. ksqtx.com [ksqtx.com]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ksqtx.com [ksqtx.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models for Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 14. Patient-Derived Xenograft Models for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of KSQ-4279: A First-in-Class USP1 Inhibitor for Cancers with Homologous Recombination Deficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of KSQ-4279, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). KSQ-4279 has emerged as a promising therapeutic agent, particularly for cancers harboring mutations in BRCA1/2 or other homologous recombination deficiency (HRD) alterations. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Concepts: Mechanism of Action and Therapeutic Rationale
KSQ-4279 is a first-in-class small molecule that targets USP1, a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage response (DDR) pathways.[1] USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2][3] By removing ubiquitin from these proteins, USP1 regulates processes such as translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are crucial for repairing DNA damage and maintaining genomic stability.[2][3][4]
In cancers with deficient homologous recombination, such as those with BRCA1/2 mutations, cells become heavily reliant on other DNA repair pathways for survival. Inhibition of USP1 by KSQ-4279 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these alternative repair mechanisms.[1][2] This disruption results in replication fork instability, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells.[2]
Quantitative Data Summary
The preclinical efficacy of KSQ-4279 has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Activity and Selectivity
KSQ-4279 exhibits potent and highly selective inhibition of USP1. Its antiproliferative effects are particularly pronounced in cancer cell lines with BRCA mutations.
| Parameter | Value | Assay | Source |
| USP1 Inhibition (IC50) | 11 ± 3 nM | Ub-Rhodamine Biochemical Assay | [1] |
| USP1 Binding Affinity (Kiu) | 2.3 ± 0.3 nmol/L | Enzyme Kinetic Studies | [2] |
| Selectivity | Highly selective for USP1 over a panel of 43-48 other deubiquitinating enzymes | DUBprofiler™ Assay | [2][5][6][7] |
| Antiproliferative Activity (MDA-MB-436, BRCA1MT) | Dose-dependent inhibition of clonogenic cell growth | Clonogenic Assay | [2] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
KSQ-4279 has demonstrated significant anti-tumor activity in various PDX models of ovarian and triple-negative breast cancer (TNBC), both as a monotherapy and in combination with PARP inhibitors like olaparib.
| Cancer Model | Treatment | Dosing | Outcome | Source |
| Ovarian Cancer PDX (BRCA1MT) | KSQ-4279 Monotherapy | 100 mg/kg and 300 mg/kg, daily oral gavage | Dose-dependent tumor growth inhibition | [1] |
| Ovarian Cancer PDX (OV0589, BRCA1MT) | KSQ-4279 + Olaparib | KSQ-4279: 100 mg/kg; Olaparib: 50 mg/kg, daily oral gavage | Pronounced and sustained tumor regression | [2] |
| TNBC PDX (HBCx-8, HBCx-11, CTG-0703) | KSQ-4279 + Olaparib | Varied doses | Durable tumor regression | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DUBprofiler™ Assay for Selectivity Screening
The selectivity of KSQ-4279 was assessed using the DUBprofiler™ assay from Ubiquigent.
-
Principle: This is a fluorescence-based biochemical assay that measures the ability of a compound to inhibit the activity of a panel of deubiquitinating enzymes.
-
Protocol Outline:
-
A panel of 48 individual recombinant DUB enzymes was utilized.
-
KSQ-4279 was incubated with each DUB enzyme at various concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µM).[5][6][7]
-
The fluorescent substrate, ubiquitin-rhodamine, was added to initiate the enzymatic reaction.
-
The fluorescence intensity was measured over time to determine the rate of substrate cleavage.
-
The percentage of remaining enzyme activity in the presence of KSQ-4279 was calculated relative to a DMSO control.[5][6][7]
-
Clonogenic Survival Assay
This assay was used to determine the long-term effect of KSQ-4279 on the proliferative capacity of cancer cells.
-
Principle: This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony.
-
Protocol Outline:
-
Cancer cell lines (e.g., MDA-MB-436) were seeded in six-well plates at a low density.[2]
-
The following day, cells were treated with varying concentrations of KSQ-4279 or vehicle control (DMSO).[2]
-
The cells were incubated for 7 days, after which the media was replaced with fresh media containing the drug.[2]
-
After a total of 14 days of incubation, the media was removed, and the colonies were fixed with 4% paraformaldehyde.[2]
-
Colonies were stained with 0.1% crystal violet, and the number of colonies (typically >50 cells) was counted.[2]
-
The surviving fraction was calculated by normalizing the plating efficiency of the treated cells to that of the control cells.
-
Patient-Derived Xenograft (PDX) Models
In vivo efficacy was evaluated using PDX models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.
-
Principle: Fragments of a patient's tumor are implanted into immunocompromised mice to create a model for testing anti-cancer agents.
-
Protocol Outline:
-
Tumor fragments from ovarian or triple-negative breast cancer patients were surgically implanted subcutaneously into immunocompromised mice (e.g., NOD SCID).[1]
-
Tumor growth was monitored, and when tumors reached a specified volume (e.g., ~200 mm³), the mice were randomized into treatment groups.[2]
-
KSQ-4279, olaparib, or a vehicle control were administered daily via oral gavage at the specified doses.[1][2]
-
Tumor volume and body weight were measured regularly to assess efficacy and tolerability.
-
At the end of the study, tumors could be excised for pharmacodynamic analysis, such as immunoblotting for ubiquitinated PCNA.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the preclinical studies of KSQ-4279.
Caption: Mechanism of action of KSQ-4279 in HR-deficient cancer cells.
Caption: Preclinical evaluation workflow for KSQ-4279.
Conclusion
The preclinical data for KSQ-4279 strongly support its development as a novel therapeutic for cancers with homologous recombination deficiencies. Its potent and selective inhibition of USP1 leads to synthetic lethality in BRCA-mutant and other HRD cancer models. The robust anti-tumor activity observed in vivo, both as a single agent and in combination with PARP inhibitors, highlights its significant clinical potential. The favorable safety profile observed in preclinical models further underscores its promise. Ongoing and future clinical trials will be crucial in translating these compelling preclinical findings into benefits for patients.
References
- 1. ksqtx.com [ksqtx.com]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KSQ-4279 In Vivo Administration
These application notes provide detailed information and protocols for the in vivo dosing and administration of KSQ-4279, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). The content is intended for researchers, scientists, and drug development professionals working on preclinical cancer models.
Introduction
KSQ-4279 is an orally bioavailable small molecule inhibitor of USP1, a deubiquitinating enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1][2] By inhibiting USP1, KSQ-4279 leads to the accumulation of monoubiquitinated substrates, such as PCNA and FANCD2, inducing cell cycle arrest, DNA damage, and apoptosis in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[1][2][3] Preclinical studies have demonstrated the efficacy of KSQ-4279 as a single agent and in combination with PARP inhibitors in various cancer models.[1][3][4][5]
Mechanism of Action
KSQ-4279 binds to an allosteric pocket in the hydrophobic core of USP1, leading to the inhibition of its deubiquitinase activity.[3][6] This inhibition results in the accumulation of ubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which are key regulators of DNA repair pathways.[3] The accumulation of these ubiquitinated proteins disrupts DNA replication and repair, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects.[1][3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and in vivo dosing regimens for KSQ-4279 from preclinical studies.
Table 1: Pharmacokinetic Parameters of KSQ-4279 in Non-clinical Species [4]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-life (h) |
| Mouse | 7.34 | 2.09 | 100 | 4.75 |
| Rat | 11.9 | 7.46 | 114 | 10.6 |
| Monkey | 4.34 | 3.43 | 117 | 13.4 |
Table 2: In Vivo Dosing of KSQ-4279 in Xenograft Models
| Study Type | Animal Model | Dosing Regimen | Administration Route | Duration | Reference |
| Monotherapy | Ovarian Cancer PDX | 10 - 300 mg/kg, once daily | Oral Gavage | 60 days | [4] |
| Monotherapy | Ovarian Cancer PDX | 100 and 300 mg/kg, once daily | Oral Gavage | Not Specified | [1] |
| Combination Therapy | Ovarian and TNBC PDX | 100 - 300 mg/kg KSQ-4279, once daily | Oral Gavage | Not Specified | [4] |
| Combination Therapy | Ovarian and TNBC PDX | 50 - 100 mg/kg Olaparib, once daily | Oral Gavage | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of KSQ-4279 Formulation for Oral Administration
This protocol describes the preparation of KSQ-4279 for in vivo studies. To improve bioavailability and exposure, KSQ-4279 is administered as a 1:1 gentisic acid cocrystal.[3]
Materials:
-
KSQ-4279:gentisic acid cocrystal (1:1)
-
Vehicle: 0.5% (w/v) (hydroxypropyl)methyl cellulose (B213188) (HPMC) / 0.1% (v/v) Tween 80 in sterile deionized water[7]
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of KSQ-4279 cocrystal based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of KSQ-4279 cocrystal and place it in a sterile conical tube.
-
Prepare the vehicle solution of 0.5% HPMC and 0.1% Tween 80 in sterile deionized water.
-
Add the appropriate volume of the vehicle to the KSQ-4279 cocrystal to achieve the final desired concentration for a dosing volume of 10 mL/kg.[3][7]
-
Mix the suspension thoroughly using a magnetic stirrer or by vigorous vortexing until a uniform suspension is achieved.
-
Prepare the formulation fresh daily before administration.[8]
Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of KSQ-4279 in mouse PDX models of ovarian or triple-negative breast cancer.
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or similar strains)
-
Tumor fragments from ovarian or triple-negative breast cancer patients implanted subcutaneously.[4]
Experimental Workflow:
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor fragments from patient-derived xenografts into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a mean volume of approximately 200 mm³.[4] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, KSQ-4279 monotherapy, PARP inhibitor monotherapy, KSQ-4279 and PARP inhibitor combination therapy).
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Study Endpoint: The study may be terminated after a fixed duration (e.g., 60 days) or when tumors in the control group reach a predetermined size.[4] Euthanize animals according to institutional guidelines.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors and plasma can be collected to assess target engagement (e.g., by measuring Ub-PCNA levels via immunohistochemistry) and drug exposure.[3]
Safety and Tolerability
In preclinical studies, KSQ-4279 was generally well-tolerated both as a single agent and in combination with the PARP inhibitor olaparib.[1][2][4] No dose-limiting hematologic-related toxicities or significant body weight effects were reported at effective doses.[1][2][4]
Disclaimer: These protocols are intended as a guide and may need to be optimized for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. ksqtx.com [ksqtx.com]
- 2. ksqtx.com [ksqtx.com]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the Efficacy of KSQ-4279 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a potent and highly selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA Damage Response (DDR) pathway, specifically in Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway. By inhibiting USP1, KSQ-4279 leads to the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and Fanconi Anemia Complementation Group D2 (Ub-FANCD2).[2] This disruption of DNA repair processes induces synthetic lethality in cancer cells with underlying homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[3][4] Furthermore, KSQ-4279 has demonstrated the ability to overcome PARP inhibitor resistance in preclinical models.[2][5]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of KSQ-4279. The assays described herein are designed to assess the molecular mechanism of action and the anti-proliferative effects of KSQ-4279 in cancer cell lines.
Mechanism of Action and Signaling Pathway
KSQ-4279 binds to an allosteric pocket in the hydrophobic core of USP1, leading to conformational changes that prevent the catalytic removal of ubiquitin from its substrates.[5] This results in the accumulation of Ub-PCNA and Ub-FANCD2, which are critical for TLS and the FA pathway, respectively. The sustained ubiquitination of these proteins leads to replication fork instability, accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells, particularly those with HRD.
Caption: KSQ-4279 inhibits USP1, leading to the accumulation of Ub-PCNA and Ub-FANCD2, resulting in increased DNA damage and apoptosis.
Data Presentation
Anti-proliferative Activity of KSQ-4279
The anti-proliferative activity of KSQ-4279 can be determined using a clonogenic survival assay or a standard cell viability assay (e.g., CellTiter-Glo®). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is a key parameter for evaluating efficacy.
| Cell Line | Cancer Type | BRCA1/2 Status | KSQ-4279 IC50 (nM) | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 11 ± 3 | [6] |
Note: Comprehensive IC50 data for KSQ-4279 across a wide panel of cell lines is not publicly available in a tabular format. Researchers should determine the IC50 values in their cell lines of interest.
Pharmacodynamic Biomarkers of KSQ-4279 Activity
The cellular activity of KSQ-4279 can be monitored by measuring the accumulation of its direct downstream targets, Ub-PCNA and Ub-FANCD2, and the downstream marker of DNA damage, γH2AX.
| Assay | Cell Line | KSQ-4279 Concentration | Observation | Reference |
| Western Blot | MDA-MB-436 | 1 - 100 nM | Dose-dependent accumulation of Ub-PCNA and Ub-FANCD2 observed at 6 hours. | [2][4] |
| Immunofluorescence | UWB1.289 | Not specified | Increased levels of pH2AX (γH2AX) observed. | [4] |
Experimental Protocols
Cell Viability and Proliferation Assay (Clonogenic Survival Assay)
This assay assesses the ability of single cells to form colonies after treatment with KSQ-4279, providing a measure of cytotoxicity.
Caption: Workflow for the clonogenic survival assay to determine the long-term effect of KSQ-4279 on cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-436, UWB1.289)
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
KSQ-4279 stock solution (in DMSO)
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a low and equal number of cells (e.g., 200-1000 cells/well, optimize for each cell line) into 6-well plates.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of KSQ-4279 in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest KSQ-4279 concentration.
-
Remove the medium from the wells and add the medium containing the different concentrations of KSQ-4279 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Monitor the plates regularly and change the medium if necessary (e.g., every 3-4 days).
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of KSQ-4279 concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for Ub-PCNA and Ub-FANCD2
This assay is used to detect the accumulation of monoubiquitinated PCNA and FANCD2, the direct pharmacodynamic biomarkers of USP1 inhibition by KSQ-4279.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
KSQ-4279 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of KSQ-4279 (e.g., 1, 3, 10, 30, 100 nM) or vehicle control (DMSO) for a specified time (e.g., 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Note that Ub-PCNA and Ub-FANCD2 will migrate slower than their unmodified counterparts.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of Ub-PCNA and Ub-FANCD2 bands to the loading control (e.g., GAPDH).
-
Present the data as fold-change relative to the vehicle-treated control.
-
Immunofluorescence for γH2AX Foci Formation
This assay visualizes and quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks, induced by KSQ-4279 treatment.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
Multi-well plates
-
KSQ-4279 stock solution (in DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips in the wells of a multi-well plate.
-
Seed cells onto the coverslips and allow them to attach overnight.
-
Treat the cells with KSQ-4279 at various concentrations for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus in a significant number of cells (e.g., >50 cells per condition).
-
Calculate the average number of foci per cell for each treatment condition and compare it to the vehicle control.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of the USP1 inhibitor KSQ-4279. By assessing its anti-proliferative activity and its impact on key pharmacodynamic biomarkers, researchers can gain valuable insights into the mechanism of action and therapeutic potential of this novel anti-cancer agent. Consistent and reproducible execution of these protocols will enable the generation of high-quality data to support preclinical and translational research efforts.
References
- 1. Ksq-4279 | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ksqtx.com [ksqtx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of KSQ-4279 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a first-in-class, orally bioavailable, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA Damage Response (DDR) pathway, specifically in the Fanconi Anemia and translesion synthesis pathways.[2][3] By inhibiting USP1, KSQ-4279 leads to the accumulation of mono-ubiquitinated PCNA and FANCD2, resulting in replication stress, DNA damage, and ultimately, apoptosis in cancer cells.[2] Notably, KSQ-4279 has demonstrated selective and potent anti-proliferative activity in cancer cell lines with mutations in BRCA1/2 and other homologous recombination deficiencies (HRD).[4][5]
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of KSQ-4279 in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development. This document outlines detailed protocols for cell viability assays and the underlying signaling pathways affected by KSQ-4279.
Data Presentation: IC50 of KSQ-4279 in Cancer Cell Lines
Comprehensive IC50 data for KSQ-4279 across a wide range of cancer cell lines is not broadly available in the public domain. However, preclinical studies have highlighted its potent activity in specific models. Below is a summary of the publicly available IC50 value and a template for researchers to populate with their experimentally determined values.
| Cell Line | Cancer Type | BRCA1/2 Status | IC50 (nM) | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 11 ± 3 | [4] |
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Status] | ||
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Status] | ||
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Status] |
Signaling Pathway
KSQ-4279 exerts its anti-cancer effects by targeting the USP1-mediated deubiquitination of key proteins involved in DNA damage tolerance and repair. The diagram below illustrates the mechanism of action of KSQ-4279.
Caption: KSQ-4279 inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, which in turn causes replication stress and apoptosis in cancer cells.
Experimental Protocols
The following protocol provides a detailed methodology for determining the IC50 of KSQ-4279 in cancer cell lines using a common cell viability assay, such as the MTT or XTT assay.
1. Materials and Reagents
-
Cancer cell lines of interest (e.g., MDA-MB-436, OVCAR-3, etc.)
-
KSQ-4279 (stock solution in DMSO, e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
DMSO (for formazan (B1609692) solubilization in MTT assay)
-
Multichannel pipette
-
Microplate reader
2. Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of KSQ-4279 in cancer cell lines.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in their recommended complete medium.
-
For adherent cells, trypsinize and resuspend the cells in fresh medium. For suspension cells, directly collect and resuspend.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-40,000 cells/well for suspension cells) in a final volume of 100 µL per well.
-
For adherent cells, incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
Day 2: KSQ-4279 Treatment
-
Prepare a serial dilution of KSQ-4279 in complete cell culture medium. A suggested starting range is from 1 µM down to 0.1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest KSQ-4279 concentration, typically ≤ 0.1%) and a blank control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared KSQ-4279 dilutions or control solutions to the respective wells. For suspension cells, add the drug solutions directly to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized based on the cell line's doubling time.
Day 5: Cell Viability Assay (MTT Assay Example)
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each KSQ-4279 concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the KSQ-4279 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with appropriate software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
Conclusion
This document provides a framework for researchers to determine the IC50 of KSQ-4279 in various cancer cell lines. The provided protocols and background information on the compound's mechanism of action will aid in the accurate assessment of its potency and in the design of further preclinical studies. Given the demonstrated sensitivity of HRD-deficient cancer cells to KSQ-4279, it is recommended to explore its activity in a panel of cell lines with well-characterized genetic backgrounds, particularly in relation to DNA repair pathways.
References
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Markers Following KSQ-4279 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a first-in-class, potent, and selective small molecule inhibitor of ubiquitin-specific peptidase 1 (USP1).[1] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[2] By inhibiting USP1, KSQ-4279 leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which are key substrates of USP1. This disruption of normal DNA repair processes results in replication stress, the formation of single-stranded DNA (ssDNA) gaps, and ultimately, an accumulation of DNA double-strand breaks (DSBs).[3] This induction of DNA damage is particularly effective in tumors with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, creating a synthetic lethal therapeutic strategy.[4]
A key method for quantifying the extent of DSBs induced by agents like KSQ-4279 is the immunofluorescent staining of surrogate markers, such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1). Following a DSB, H2AX is rapidly phosphorylated at serine 139, forming distinct nuclear foci (γH2AX foci) at the site of damage.[5][6] Similarly, 53BP1 is recruited to DSBs, forming foci that co-localize with γH2AX, and plays a crucial role in the choice of DNA repair pathway.[5][7] This application note provides a detailed protocol for the immunofluorescence staining of γH2AX and 53BP1 in cells treated with KSQ-4279 to enable researchers to visualize and quantify the extent of DNA damage.
Signaling Pathway of KSQ-4279-Induced DNA Damage
KSQ-4279 inhibits USP1, leading to the hyper-ubiquitination of its substrates, PCNA and the FANCI-FANCD2 complex. This disrupts the normal DNA damage response, causing replication fork instability and the accumulation of DNA lesions. These unresolved lesions escalate to form double-strand breaks, which in turn activate DNA damage signaling cascades. This includes the phosphorylation of H2AX by kinases such as ATM and ATR, and the recruitment of 53BP1 to the sites of damage.
Data Presentation
The following tables provide an example of how to present quantitative data obtained from immunofluorescence experiments. The data shown are illustrative and represent typical results expected from treating a BRCA1-mutant cancer cell line (e.g., MDA-MB-436) with KSQ-4279. Actual results may vary depending on the cell line, experimental conditions, and drug concentration.
Table 1: Quantification of γH2AX Foci in MDA-MB-436 Cells Treated with KSQ-4279 for 24 hours
| Treatment Group | Average γH2AX Foci per Cell (± SEM) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 2.5 ± 0.5 | 1.0 |
| KSQ-4279 (10 nM) | 15.2 ± 1.8 | 6.1 |
| KSQ-4279 (30 nM) | 35.8 ± 3.2 | 14.3 |
| KSQ-4279 (100 nM) | 58.1 ± 4.5 | 23.2 |
Table 2: Quantification of 53BP1 Foci in MDA-MB-436 Cells Treated with KSQ-4279 for 24 hours
| Treatment Group | Average 53BP1 Foci per Cell (± SEM) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 2.1 ± 0.4 | 1.0 |
| KSQ-4279 (10 nM) | 13.9 ± 1.5 | 6.6 |
| KSQ-4279 (30 nM) | 32.5 ± 2.9 | 15.5 |
| KSQ-4279 (100 nM) | 52.7 ± 4.1 | 25.1 |
Experimental Protocols
Experimental Workflow
The overall workflow for assessing DNA damage via immunofluorescence after KSQ-4279 treatment involves cell culture and treatment, followed by fixation, permeabilization, antibody staining, and finally, image acquisition and analysis.
Detailed Protocol for Immunofluorescence Staining of γH2AX and 53BP1
This protocol is optimized for cultured cells grown on glass coverslips in multi-well plates.
Materials:
-
Cell Line: e.g., MDA-MB-436 (BRCA1 mutant breast cancer) or other appropriate cell line.
-
KSQ-4279: Prepare stock solutions in DMSO.
-
Culture Medium: As required for the specific cell line.
-
Multi-well plates (e.g., 12- or 24-well) with sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Mouse monoclonal anti-phospho-Histone H2A.X (Ser139) antibody.
-
Rabbit polyclonal anti-53BP1 antibody.
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG.
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Microscope slides.
-
Nail polish or sealant.
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
KSQ-4279 Treatment:
-
Prepare serial dilutions of KSQ-4279 in culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest KSQ-4279 dose.
-
Remove the old medium from the wells and add the medium containing KSQ-4279 or the vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by adding 5% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in 1% BSA in PBS according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in 1% BSA in PBS. Protect the antibodies from light.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue), γH2AX (e.g., green), and 53BP1 (e.g., red) channels.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). At least 50-100 cells should be counted per condition for statistical significance.
-
Conclusion
The immunofluorescence protocols detailed in this application note provide a robust method for assessing the DNA-damaging effects of the USP1 inhibitor KSQ-4279. By quantifying the formation of γH2AX and 53BP1 foci, researchers can effectively measure the pharmacodynamic effects of KSQ-4279 in preclinical models, aiding in the characterization of its mechanism of action and its potential as a targeted cancer therapeutic, particularly in tumors with homologous recombination deficiencies.
References
- 1. | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ksqtx.com [ksqtx.com]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying KSQ-4279 Anti-Tumor Activity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSQ-4279 is a first-in-class, potent, and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, primarily through the deubiquitination of FANCD2 and PCNA, key proteins in the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways, respectively.[1][2] In tumors with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, inhibition of USP1 by KSQ-4279 has been shown to induce synthetic lethality, leading to tumor cell death.[3][4][5] Preclinical studies have demonstrated the anti-tumor activity of KSQ-4279 both as a monotherapy and in combination with PARP inhibitors in various cancer models, particularly in patient-derived xenografts (PDX) of ovarian and triple-negative breast cancer (TNBC).[3][6]
These application notes provide detailed protocols for utilizing animal models, specifically patient-derived xenografts, to evaluate the anti-tumor efficacy of KSQ-4279.
Data Presentation
Table 1: In Vivo Anti-Tumor Activity of KSQ-4279 Monotherapy in an Ovarian Cancer PDX Model
| Treatment Group | Dose (mg/kg, qd, po) | Mean Tumor Volume Change (%) | Observations |
| Vehicle | - | - | Progressive tumor growth |
| KSQ-4279 | 100 | Tumor Regression | Significant tumor growth inhibition |
| KSQ-4279 | 300 | Tumor Regression | Dose-dependent tumor growth inhibition |
Data synthesized from preclinical studies. po: oral gavage; qd: once daily.
Table 2: In Vivo Anti-Tumor Activity of KSQ-4279 in Combination with Olaparib in a BRCA1-mutant Ovarian Cancer PDX Model (OV0589)
| Treatment Group | Dose (mg/kg, qd, po) | Mean Tumor Volume Change | Outcome |
| Vehicle | - | Tumor Growth | - |
| KSQ-4279 | 100 | Tumor Growth Inhibition | Tumors relapsed after dosing cessation |
| Olaparib | 50 | Tumor Growth Inhibition | Tumors relapsed after dosing cessation |
| KSQ-4279 + Olaparib | 100 + 50 | Pronounced and Sustained Tumor Regression | No tumor outgrowth after dosing cessation |
Data from a study on a BRCA1-mutant ovarian PDX model, OV0589.[4] Dosing was administered for 34 days.
Table 3: In Vivo Anti-Tumor Activity of KSQ-4279 in Combination with Olaparib in a TNBC PDX Model
| Treatment Group | Dose (mg/kg, qd, po) | Outcome |
| KSQ-4279 + Olaparib | 100 + 100 | Robust combination activity resulting in tumor regressions and complete responses |
Data from preclinical studies in a TNBC patient-derived xenograft model.[3]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh tumor tissue obtained from patients.
Materials:
-
Fresh human tumor tissue
-
Immunodeficient mice (e.g., NOD scid gamma (NSG) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)[7]
-
Matrigel
-
Surgical tools (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Mechanically dissect the tumor tissue into small fragments (approximately 2-3 mm³).[8]
-
Suspend the tumor fragments in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
-
Implantation:
-
Tumor Growth Monitoring:
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as in Step 1 for implantation into new recipient mice for tumor expansion.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study of KSQ-4279
This protocol describes the methodology for evaluating the anti-tumor activity of KSQ-4279 as a monotherapy or in combination with other agents in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-200 mm³
-
KSQ-4279 formulated for oral administration
-
Olaparib (or other combination agent) formulated for oral administration
-
Vehicle control solution
-
Digital calipers
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, KSQ-4279 low dose, KSQ-4279 high dose, Olaparib, KSQ-4279 + Olaparib).
-
-
Drug Administration:
-
Monitoring:
-
Endpoint and Data Analysis:
-
Continue treatment for the planned duration (e.g., 21-28 days or until tumors in the control group reach a predetermined size).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group to visualize treatment effects.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KSQ-4279 inhibits the USP1-UAF1 complex, preventing the deubiquitination of FANCD2 and PCNA, thereby promoting DNA damage-induced cell death.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the anti-tumor activity of KSQ-4279 in patient-derived xenograft (PDX) models.
References
- 1. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ksqtx.com [ksqtx.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ksqtx.com [ksqtx.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. xenograft.org [xenograft.org]
- 9. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Assessing PARP Inhibitor Resistance Reversal by KSQ-4279
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of KSQ-4279, a first-in-class USP1 inhibitor, in reversing resistance to PARP inhibitors in cancer models. The protocols outlined below cover key in vitro and in vivo assays to characterize the synergistic anti-tumor activity and elucidate the mechanism of action of KSQ-4279 in combination with PARP inhibitors.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical benefit in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. However, the development of resistance to PARP inhibitors remains a major clinical challenge. KSQ-4279 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme involved in the DNA damage response (DDR) through its deubiquitination of PCNA and FANCD2.[1][2] By inhibiting USP1, KSQ-4279 leads to the accumulation of ubiquitinated PCNA and FANCD2, resulting in replication fork instability and increased DNA damage.[2] This mechanism of action provides a synthetic lethal approach in HR-deficient tumors and offers a promising strategy to overcome PARP inhibitor resistance.[2][3]
These application notes detail experimental protocols to investigate the potential of KSQ-4279 to re-sensitize PARP inhibitor-resistant cancer cells to treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of KSQ-4279.
Table 1: In Vitro Activity of KSQ-4279
| Parameter | Cell Line | Value | Reference |
| IC50 (USP1 Inhibition) | - | 11 ± 3 nM | [3] |
| Clonogenic Growth Inhibition | MDA-MB-436 (BRCA1 mutant) | Dose-dependent | [2] |
Table 2: In Vivo Efficacy of KSQ-4279 in Patient-Derived Xenograft (PDX) Models
| Treatment Group | PDX Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| KSQ-4279 | Ovarian Cancer | 100 mg/kg, daily | Significant | [3] |
| KSQ-4279 + Olaparib (B1684210) | Ovarian and TNBC | KSQ-4279: 100 mg/kg, daily; Olaparib: 50 mg/kg, daily | More durable tumor regressions than either agent alone | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of KSQ-4279 in combination with a PARP inhibitor (e.g., olaparib) on cancer cell lines.
Materials:
-
Cancer cell lines (parental and PARP inhibitor-resistant)
-
Complete cell culture medium
-
KSQ-4279
-
PARP inhibitor (e.g., olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[5]
-
Prepare serial dilutions of KSQ-4279 and the PARP inhibitor in complete medium.
-
Treat the cells with various concentrations of KSQ-4279, the PARP inhibitor, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine IC50 values.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after treatment with KSQ-4279 and a PARP inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
KSQ-4279
-
PARP inhibitor (e.g., olaparib)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of KSQ-4279, the PARP inhibitor, or the combination.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium as needed.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Protocol 3: Western Blot for Ubiquitinated PCNA and FANCD2
This protocol is for detecting the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2) following KSQ-4279 treatment.
Materials:
-
Cancer cell lines
-
KSQ-4279
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with KSQ-4279 at various concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. To resolve the ubiquitinated and non-ubiquitinated forms, a lower percentage acrylamide (B121943) gel (e.g., 7.5%) may be beneficial.[6][7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.
Protocol 4: Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips
-
KSQ-4279 and/or PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with KSQ-4279, a PARP inhibitor, or the combination for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Protocol 5: In Vivo Xenograft Studies
This protocol outlines the assessment of the anti-tumor efficacy of KSQ-4279 in combination with a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
PARP inhibitor-resistant cancer cells or patient-derived xenograft (PDX) tissue
-
KSQ-4279
-
PARP inhibitor (e.g., olaparib)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells or PDX tissue subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle, KSQ-4279 alone, PARP inhibitor alone, and KSQ-4279 + PARP inhibitor.
-
Administer the drugs at the predetermined doses and schedule (e.g., KSQ-4279 at 100 mg/kg daily and olaparib at 50 mg/kg daily via oral gavage).[3]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Protocol 6: CRISPR-Cas9 Knockout Screen for Resistance Mechanisms
This protocol provides a framework for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to the combination of KSQ-4279 and a PARP inhibitor.
Materials:
-
Cas9-expressing cancer cell line
-
Genome-wide lentiviral sgRNA library
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene
-
KSQ-4279 and PARP inhibitor
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Produce lentivirus carrying the sgRNA library in HEK293T cells.
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Select the transduced cells with the appropriate antibiotic.
-
Divide the cell population into a control group (treated with vehicle) and a treatment group (treated with a combination of KSQ-4279 and a PARP inhibitor at concentrations that cause significant cell death).
-
Culture the cells for 14-21 days to allow for the enrichment of resistant cells.
-
Harvest the cells and extract genomic DNA from both populations.
-
Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Analyze the sgRNA representation in each population by NGS.
-
Identify sgRNAs that are enriched in the drug-treated population compared to the control population. The genes targeted by these sgRNAs are potential resistance genes.
Visualizations
References
- 1. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksqtx.com [ksqtx.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for KSQ-4279 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of KSQ-4279, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), for in vitro research applications.
Introduction
KSQ-4279 is a selective, orally bioavailable inhibitor of USP1, a deubiquitinating enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[1] By inhibiting USP1, KSQ-4279 prevents the deubiquitination of key substrates such as monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), leading to their accumulation.[2] This disruption of DNA repair processes can induce cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[3][4] KSQ-4279 has shown synergistic activity when used in combination with PARP inhibitors.[2][5]
Mechanism of Action
KSQ-4279 binds to a cryptic, allosteric pocket within the hydrophobic core of USP1 through an induced-fit mechanism.[2][6] This binding is reversible and leads to a decrease in the maximum reaction rate (Vmax) of the enzyme, consistent with a mixed linear inhibition mechanism.[2] The inhibition of USP1's deubiquitinating activity results in the accumulation of monoubiquitinated PCNA and FANCD2.[2] This accumulation disrupts the normal functioning of the TLS and FA DNA repair pathways, respectively, leading to replication fork instability, accumulation of single-strand DNA gaps, and ultimately, cell death in susceptible cancer cells.[2]
Caption: Mechanism of action of KSQ-4279.
Solubility of KSQ-4279
The solubility of KSQ-4279 can vary depending on the solvent and experimental conditions. It is crucial to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly in DMSO.[7]
| Solvent | Solubility | Notes |
| DMSO | ≥ 80 mg/mL (149.66 mM)[3] | Hygroscopic; use newly opened DMSO. Ultrasonic treatment may be needed to aid dissolution.[3] Other sources report 100 mg/mL (187.07 mM)[7] and 255 mg/mL (477.05 mM) with sonication.[8] |
| Ethanol | 1-10 mg/mL (Sparingly soluble)[9] | |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble)[9] |
Preparation of KSQ-4279 for In Vitro Studies
Materials
-
KSQ-4279 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile, nuclease-free water or cell culture medium
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of KSQ-4279 in DMSO. This stock solution can then be further diluted in an appropriate aqueous buffer or cell culture medium for in vitro assays. For in vitro studies, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[2]
-
Calculate the required mass of KSQ-4279:
-
The molecular weight of KSQ-4279 is 534.54 g/mol .[4]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 534.54 g/mol * 1000 mg/g * 1 mL = 5.3454 mg
-
-
-
Weigh KSQ-4279:
-
Carefully weigh out the calculated amount of KSQ-4279 powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the KSQ-4279 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Storage:
References
- 1. researchgate.net [researchgate.net]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. KSQ-4279 (USP1-IN-1) | USP1/PARP Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by KSQ-4279
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSQ-4279 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 1 (USP1), a key regulator in the DNA damage response (DDR) pathway.[1][2][3][4] USP1 plays a crucial role in deubiquitinating proteins such as PCNA and FANCD2, which are essential for DNA replication and repair.[5][6] Inhibition of USP1 by KSQ-4279 leads to the accumulation of ubiquitinated PCNA and FANCD2, resulting in replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[1][6][7][8][9] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by KSQ-4279 using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[10] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. By treating cells with KSQ-4279 and subsequently staining them with PI, the resulting shift in the cell population's distribution across the cell cycle phases can be quantified, providing a measure of the drug's efficacy in inducing cell cycle arrest.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing cell cycle distribution in a BRCA-mutant cancer cell line treated with KSQ-4279 for 48 hours.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 65 | 25 | 10 |
| KSQ-4279 (1 µM) | 30 | 55 | 15 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by KSQ-4279 and the experimental workflow for analyzing its effect on the cell cycle.
Caption: Signaling pathway of KSQ-4279 induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., BRCA-mutant breast or ovarian cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
KSQ-4279 (stock solution in DMSO)[4]
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[10][11]
-
Flow cytometry tubes
Protocol 1: Cell Culture and KSQ-4279 Treatment
-
Seed the cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of KSQ-4279 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest KSQ-4279 concentration.
-
Remove the old medium from the cells and add the medium containing KSQ-4279 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Harvesting and Fixation
-
After the treatment period, collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][12]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging at 850 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).[10][11]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[12]
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[10]
-
Use a low flow rate to obtain a better resolution of the cell cycle peaks.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.
-
Analyze the PI fluorescence on a linear scale to visualize the G0/G1, S, and G2/M peaks.
-
Use the flow cytometry analysis software to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. ksqtx.com [ksqtx.com]
- 2. KSQ-4279 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ksqtx.com [ksqtx.com]
- 9. researchgate.net [researchgate.net]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
overcoming KSQ-4279 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP1 inhibitor, KSQ-4279. Our aim is to help you overcome common in vitro challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing KSQ-4279 stock solutions?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of KSQ-4279.[1][2][3] It is sparingly soluble in DMSO, and sonication may be required to achieve complete dissolution.[3] For in vitro studies, it is common practice to prepare a 10 mmol/L stock solution in DMSO.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally 0.1% or lower.[1] While many robust cell lines can tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q3: How should I store KSQ-4279 stock solutions?
A3: For long-term stability, it is recommended to aliquot your KSQ-4279 stock solution into single-use volumes and store them at -80°C for up to a year.[4][5] For shorter-term storage (up to one month), -20°C is acceptable.[4][5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect its activity.[5]
Q4: Is KSQ-4279 soluble in aqueous buffers like PBS?
A4: KSQ-4279 is reported to be insoluble in water.[4] Therefore, direct dissolution in aqueous buffers such as PBS is not recommended. For experiments requiring the use of aqueous buffers, it is necessary to first dissolve KSQ-4279 in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be aware that precipitation may occur upon dilution.
Troubleshooting Guide: Overcoming KSQ-4279 Solubility Issues
This guide addresses common solubility problems encountered during in vitro experiments with KSQ-4279 and provides step-by-step solutions.
Problem 1: KSQ-4279 precipitates out of solution when diluted from a DMSO stock into aqueous media.
-
Cause: The aqueous solubility of KSQ-4279 is very low. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of KSQ-4279 in your assay.
-
Optimize DMSO Concentration: While aiming for a low final DMSO concentration is ideal, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to account for any effects of the DMSO.
-
Use a Co-solvent: Consider using a co-solvent system. For example, you could try a mixture of DMSO and ethanol.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. You can experimentally determine the optimal pH for KSQ-4279 solubility in your specific buffer system.[6]
-
Problem 2: Difficulty dissolving the powdered form of KSQ-4279 in DMSO.
-
Solutions:
-
Sonication: Use a bath sonicator to aid in the dissolution of KSQ-4279 in DMSO.[3]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, be cautious with heating as it can potentially degrade the compound.
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce its solvating power.[4]
-
Data Presentation
Table 1: Solubility of KSQ-4279 in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | Sparingly soluble (1-10 mg/ml); up to 255 mg/mL with sonication | [2][3] |
| Ethanol | Sparingly soluble (1-10 mg/ml) | [2] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | [2] |
| Water | Insoluble | [4] |
Table 2: Chemical and Physical Properties of KSQ-4279
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₅F₃N₈O | [2][7] |
| Molecular Weight | ~534.5 g/mol | [2][7] |
| CAS Number | 2446480-97-1 | [2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM KSQ-4279 Stock Solution in DMSO
-
Materials:
-
KSQ-4279 (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Calculate the required mass of KSQ-4279 for your desired volume of 10 mM stock solution (Molecular Weight ≈ 534.5 g/mol ).
-
Weigh the calculated amount of KSQ-4279 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: KSQ-4279 inhibits USP1, preventing deubiquitination and promoting cell cycle arrest.
References
- 1. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. KSQ-4279 (USP1-IN-1) | USP1/PARP Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Ksq-4279 | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KSQ-4279 and Olaparib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination therapy of KSQ-4279 and olaparib (B1684210).
Frequently Asked Questions (FAQs)
1. What are the mechanisms of action for KSQ-4279 and olaparib?
-
KSQ-4279: KSQ-4279 is a first-in-class, potent, and selective inhibitor of ubiquitin-specific peptidase 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, including the Fanconi Anemia pathway and translesion synthesis.[1][3] By inhibiting USP1, KSQ-4279 disrupts these repair processes, leading to an accumulation of DNA damage, particularly in cancer cells with pre-existing defects in homologous recombination (HR).[1][2]
-
Olaparib: Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2). PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in BRCA1/2 or other HR deficiencies, the repair of double-strand breaks (DSBs) is impaired. Inhibition of PARP by olaparib leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability of HR-deficient cells to repair these DSBs results in synthetic lethality and cell death.
2. What is the scientific rationale for combining KSQ-4279 and olaparib?
The combination of a USP1 inhibitor (KSQ-4279) and a PARP inhibitor (olaparib) is based on the principle of inducing synthetic lethality through the targeting of two distinct but complementary DNA damage repair pathways. Preclinical studies have demonstrated that this combination has synergistic effects in killing cancer cells, particularly in tumors that have developed resistance to PARP inhibitors.[4][5] The addition of KSQ-4279 can resensitize PARP inhibitor-resistant tumors, leading to more profound and durable anti-tumor responses.[2][4]
3. What are the recommended starting concentrations for in vitro experiments?
Starting concentrations for in vitro experiments should be determined by generating dose-response curves for each agent individually in the cell line of interest. However, based on preclinical data, the following ranges can be considered as a starting point:
-
KSQ-4279: 1 nM to 1 µM
-
Olaparib: 10 nM to 10 µM
It is crucial to perform a matrix of concentrations for both drugs to determine the optimal synergistic ratio.
4. What are the reported in vivo dosages for this combination in preclinical models?
In patient-derived xenograft (PDX) models of ovarian and triple-negative breast cancer, the following oral dosages have been shown to be effective and well-tolerated in mice:
| Drug | Dosage | Dosing Schedule |
| KSQ-4279 | 100 mg/kg | Once daily |
| Olaparib | 50 mg/kg or 100 mg/kg | Once daily |
5. What are the potential toxicities associated with the KSQ-4279 and olaparib combination?
Preclinical studies in mice have indicated that the combination of KSQ-4279 and olaparib is generally well-tolerated, with no evidence of dose-limiting hematological toxicities.[1] However, in a first-in-human Phase I clinical trial, the most common Grade 3 or higher treatment-emergent adverse event observed with the KSQ-4279 and olaparib combination was anemia.[3] Researchers should closely monitor for signs of hematological toxicity in their in vivo experiments.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or improper drug dilution and mixing.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension with uniform cell density before seeding.
-
Avoid using the outer wells of 96-well plates, or fill them with sterile PBS to maintain humidity.
-
Prepare fresh drug dilutions for each experiment and ensure thorough mixing before adding to the cells.
-
Increase the number of technical and biological replicates.
-
Problem 2: No synergistic effect observed between KSQ-4279 and olaparib.
-
Possible Cause: The cell line used may not have a homologous recombination deficiency (HRD), the drug concentrations may be suboptimal, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm the HR status of your cell line (e.g., BRCA1/2 mutation status). The synergistic effect is most pronounced in HR-deficient models.
-
Perform a comprehensive dose-matrix experiment with a wide range of concentrations for both drugs to identify the synergistic window.
-
Extend the drug incubation time (e.g., from 48 hours to 72 or 96 hours) to allow for the full manifestation of cytotoxic effects.
-
Problem 3: Difficulty in detecting apoptosis in response to the drug combination.
-
Possible Cause: The apoptotic window may be narrow, or the chosen assay may not be sensitive enough.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the optimal time point for apoptosis detection.
-
Use a combination of apoptosis assays, such as Annexin V/PI staining for early to late apoptosis and Western blotting for cleaved PARP and cleaved Caspase-3 to confirm the apoptotic pathway activation.
-
Ensure that the drug concentrations used are sufficient to induce apoptosis.
-
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
KSQ-4279 and Olaparib stock solutions (in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of KSQ-4279 and olaparib in complete medium. For combination studies, prepare a matrix of concentrations.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10-20 µL of MTT/XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control. Synergy can be calculated using software such as CompuSyn.[6]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the basic steps for assessing apoptosis by flow cytometry.
-
Materials:
-
6-well cell culture plates
-
KSQ-4279 and Olaparib
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of KSQ-4279, olaparib, or the combination for the determined optimal time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7][8]
-
3. Western Blot for DNA Damage and Apoptosis Markers
This protocol provides a general framework for detecting protein markers of DNA damage and apoptosis.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with KSQ-4279, olaparib, or the combination for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
-
Visualizations
Caption: Experimental workflow for optimizing KSQ-4279 and olaparib combination therapy.
Caption: Signaling pathways targeted by KSQ-4279 and olaparib.
References
- 1. ksqtx.com [ksqtx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
KSQ-4279 Technical Support Center: Managing Toxicity in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the USP1 inhibitor KSQ-4279 in research settings. The information is curated from publicly available clinical trial data and general knowledge of toxicology principles.
Frequently Asked Questions (FAQs)
Q1: What is KSQ-4279 and what is its mechanism of action?
A1: KSQ-4279 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinase enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia pathway and translesion synthesis.[3] By inhibiting USP1, KSQ-4279 prevents the deubiquitination of key proteins like PCNA and FANCD2, leading to an accumulation of ubiquitinated forms of these proteins.[1] This disruption of DNA repair processes can be particularly effective in tumors with existing homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, leading to synthetic lethality and tumor cell death.[4][5]
Q2: What are the known toxicities of KSQ-4279 from clinical trials?
A2: Based on first-in-human phase I clinical trials, the most common treatment-emergent adverse events (TEAEs) for KSQ-4279 as a single agent include anemia, increased creatinine (B1669602), and hyponatremia.[6][7] When used in combination with the PARP inhibitor olaparib (B1684210) or the chemotherapy agent carboplatin, the incidence and severity of anemia are notably increased.[6][7] Other reported adverse events include maculopapular rash and a decrease in white blood cell count.[6][7]
Q3: Is there specific information available on the toxicities of KSQ-4279 in animal studies?
A3: Publicly available information on the specific toxicities of KSQ-4279 in animal studies is limited. Preclinical safety data has been described as indicating that the compound is "well tolerated as a single agent and in combination with PARP inhibitors, with no evidence of dose limiting heme-related toxicities" in non-clinical species.[4] However, detailed toxicology reports from IND-enabling studies in various animal models have not been publicly disclosed. Researchers should therefore be guided by the adverse events observed in human clinical trials when designing and conducting animal experiments.
Q4: What is the rationale for combining KSQ-4279 with other agents like PARP inhibitors?
A4: The combination of KSQ-4279 with PARP inhibitors has shown strong synergy in preclinical models.[2][6] This is because both agents target DNA damage repair pathways. Tumors with HRD are already sensitive to PARP inhibitors, and inhibiting USP1 with KSQ-4279 can further sensitize these tumors or even overcome resistance to PARP inhibitors.[1][2]
Troubleshooting Guide for Animal Studies
This guide provides troubleshooting advice for potential toxicities that may be observed during in vivo experiments with KSQ-4279, based on extrapolations from human clinical data.
| Observed Issue | Potential Cause | Recommended Action |
| Anemia (decreased hematocrit, hemoglobin, or red blood cell count) | On-target or off-target effect of KSQ-4279 on hematopoiesis. This effect is potentiated when combined with PARP inhibitors or carboplatin. | 1. Monitoring: Implement regular monitoring of complete blood counts (CBCs), paying close attention to red blood cell parameters. 2. Dose Adjustment: If anemia is observed, consider a dose reduction of KSQ-4279 or the co-administered agent. 3. Supportive Care: In severe cases, supportive care measures such as blood transfusions may be necessary, consistent with institutional animal care and use committee (IACUC) guidelines. |
| Renal Toxicity (elevated serum creatinine or BUN) | Potential for drug-induced kidney injury. | 1. Monitoring: Monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels at baseline and throughout the study. 2. Hydration: Ensure animals have ad libitum access to water to maintain adequate hydration. 3. Dose Adjustment: If significant elevations in renal markers are observed, consider dose reduction or discontinuation of the drug. 4. Histopathology: At the end of the study, perform histopathological analysis of the kidneys to assess for any drug-related changes. |
| Electrolyte Imbalance (Hyponatremia) | Potential effect on renal function or hormonal regulation of electrolytes. | 1. Monitoring: Regularly monitor serum electrolyte levels, particularly sodium. 2. Supportive Care: If hyponatremia is detected, consult with a veterinarian regarding potential supportive care measures. |
| Skin Rash (e.g., maculopapular rash) | Potential for hypersensitivity or off-target dermatological effects. | 1. Observation: Regularly inspect the skin of the animals for any signs of rash or irritation. 2. Dose Adjustment: If a rash develops, consider a dose reduction. 3. Topical Treatment: Consult with a veterinarian about the potential use of topical treatments to alleviate discomfort, if appropriate for the study. |
| Myelosuppression (decreased white blood cell count) | Potential for bone marrow suppression. | 1. Monitoring: Monitor CBCs, with a focus on white blood cell counts and differentials. 2. Dose Adjustment: If significant myelosuppression is observed, a dose reduction or temporary interruption of treatment may be warranted. |
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) from a Phase I Clinical Trial of KSQ-4279
| Adverse Event | KSQ-4279 as Single Agent | KSQ-4279 + Olaparib | KSQ-4279 + Carboplatin |
| Anemia | 36% | 87% | 71% |
| Increased Creatinine | 33% | Not Reported | Not Reported |
| Hyponatremia (Grade 3+) | 12% | Not Reported | Not Reported |
| Anemia (Grade 3+) | Not Reported | 73% | 29% |
| Maculopapular Rash (Grade 3) | Dose-Limiting Toxicity at 1250 mg | Not Reported | Not Reported |
| WBC Decrease (Grade 3) | Not Reported | Dose-Limiting Toxicity at 200 mg | Not Reported |
Data sourced from a first-in-human phase I trial abstract.[6][7]
Experimental Protocols
Protocol 1: General Monitoring of Animal Health During KSQ-4279 Administration
-
Animal Model: Select an appropriate animal model for the study (e.g., immunodeficient mice for xenograft studies).
-
Dosing: KSQ-4279 is typically formulated for oral gavage. For animal studies, it has been prepared as a 1:1 gentisic acid cocrystal in a suspension of 0.5% weight/volume (hydroxypropyl)methyl cellulose/0.1% volume/volume Tween 80 in sterile deionized water.[1] Doses in preclinical studies have ranged from 10 to 300 mg/kg administered once daily.[1]
-
Baseline Measurements: Before the first dose, record baseline body weight and collect blood for baseline CBC and serum chemistry analysis.
-
Regular Monitoring:
-
Monitor body weight at least twice weekly.
-
Perform clinical observations daily, noting any changes in behavior, appetite, or physical appearance.
-
Collect blood samples (e.g., weekly or bi-weekly) for CBC and serum chemistry analysis to monitor for hematological and renal toxicity.
-
-
Endpoint Analysis: At the study endpoint, collect terminal blood samples and perform a complete necropsy. Collect relevant tissues (especially kidneys and bone marrow) for histopathological evaluation.
Visualizations
References
- 1. allucent.com [allucent.com]
- 2. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ctg.queensu.ca [ctg.queensu.ca]
- 6. IND-enabling studies - IITRI [iitri.org]
- 7. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
Technical Support Center: Optimizing KSQ-4279 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of KSQ-4279 formulations.
Introduction
KSQ-4279 is an orally bioavailable selective inhibitor of ubiquitin-specific protease 1 (USP1).[1][2][3] However, like many small molecule inhibitors, its development can be challenged by poor aqueous solubility, potentially impacting oral absorption and consistent in vivo exposure. Preclinical studies have successfully utilized a gentisic acid cocrystal formulation to enhance the bioavailability of KSQ-4279.[4][5] This guide focuses on the utility of this cocrystal approach and provides broader strategies for formulating poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving optimal oral bioavailability with KSQ-4279?
A1: The primary challenge is the low aqueous solubility of KSQ-4279. The compound is reported to be insoluble in water, slightly soluble in acetonitrile, and sparingly soluble in DMSO and ethanol. This poor solubility can limit its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream.
Q2: What is a proven method to improve the bioavailability of KSQ-4279?
A2: A successful approach documented in preclinical studies is the formation of a 1:1 cocrystal of KSQ-4279 with gentisic acid.[4][5] Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a coformer (in this case, gentisic acid) are held together in a crystalline lattice. This modification of the solid form can significantly improve the dissolution rate and apparent solubility of the API.
Q3: What is the recommended formulation for in vivo animal studies with the KSQ-4279 cocrystal?
A3: For oral gavage in animal models, the KSQ-4279:gentisic acid cocrystal has been formulated as a suspension in 0.5% w/v (hydroxypropyl)methyl cellulose (B213188) (HPMC) with 0.1% v/v Tween 80 in sterile deionized water.[4] HPMC acts as a suspending agent to ensure uniform dosing, while Tween 80 is a surfactant that aids in wetting the particles and preventing aggregation.
Q4: Are there other formulation strategies that could be considered for poorly soluble compounds like KSQ-4279?
A4: Yes, several other strategies are commonly employed to enhance the bioavailability of poorly soluble drugs and could be theoretically applied to KSQ-4279. These include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its apparent solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Salt Formation: If the drug has ionizable groups, forming a salt can improve its solubility and dissolution rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or variable plasma exposure in preclinical studies. | Inconsistent dissolution of the KSQ-4279 formulation. | - Confirm the successful formation and purity of the KSQ-4279:gentisic acid cocrystal. - Ensure the particle size of the cocrystal is controlled and consistent between batches. - Optimize the suspension vehicle; consider adjusting the concentration of HPMC or Tween 80. |
| Difficulty in preparing a stable and uniform suspension. | Poor wetting or agglomeration of the cocrystal particles. | - Ensure adequate mixing and homogenization when preparing the suspension. - Pre-wetting the cocrystal with a small amount of the vehicle containing the surfactant (Tween 80) before adding the bulk of the vehicle can improve dispersion. - Evaluate alternative suspending agents or surfactants. |
| Precipitation of the drug in the gastrointestinal tract after dissolution from the cocrystal. | The concentration of the dissolved drug exceeds its equilibrium solubility, leading to supersaturation and subsequent precipitation. | - Incorporate a precipitation inhibitor, such as HPMC or other polymers, into the formulation. These polymers can help maintain a supersaturated state for a longer duration, allowing for greater absorption. |
| Failure to form the desired cocrystal. | Incorrect stoichiometry, solvent selection, or crystallization method. | - Ensure a 1:1 molar ratio of KSQ-4279 to gentisic acid. - Screen different solvents and crystallization techniques (e.g., slurry conversion, solvent evaporation, grinding). - Characterize the resulting solid form using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm cocrystal formation. |
Data Presentation
While specific comparative bioavailability data for different KSQ-4279 formulations is not publicly available, the following table illustrates the expected impact of a successful cocrystal formulation on key pharmacokinetic parameters for a poorly soluble drug.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| KSQ-4279 (Free Base, Unformulated) | Low and Variable | Variable | Low |
| KSQ-4279:Gentisic Acid Cocrystal | Significantly Increased | More Consistent | Significantly Increased |
This table is for illustrative purposes to demonstrate the anticipated benefits of a cocrystal formulation. Preclinical studies have shown that the KSQ-4279:gentisic acid cocrystal leads to a dose-dependent increase in plasma and tumor exposure.[5]
Experimental Protocols
Protocol 1: Screening for KSQ-4279 Cocrystal Formation
-
Materials: KSQ-4279, gentisic acid, various organic solvents (e.g., acetonitrile, ethanol, acetone).
-
Procedure (Slurry Conversion): a. Add a 1:1 molar ratio of KSQ-4279 and gentisic acid to a vial. b. Add a small amount of the selected solvent to create a slurry. c. Stir the slurry at room temperature for 24-72 hours. d. Isolate the solids by filtration or centrifugation and allow them to air dry. e. Analyze the solid residue by PXRD and DSC to identify new crystalline forms.
Protocol 2: Preparation of KSQ-4279:Gentisic Acid Cocrystal Suspension for Oral Dosing
-
Materials: KSQ-4279:gentisic acid cocrystal, (hydroxypropyl)methyl cellulose (HPMC), Tween 80, sterile deionized water.
-
Procedure: a. Prepare a 0.5% w/v HPMC solution in sterile deionized water. b. Add 0.1% v/v Tween 80 to the HPMC solution and mix thoroughly. This is the vehicle. c. Weigh the required amount of KSQ-4279:gentisic acid cocrystal. d. In a mortar and pestle, add a small volume of the vehicle to the cocrystal powder to form a paste. This ensures proper wetting. e. Gradually add the remaining vehicle while mixing to achieve the desired final concentration. f. Continuously stir the suspension until dosing to maintain homogeneity.
Visualizations
Signaling Pathway
Caption: KSQ-4279 inhibits USP1, leading to the accumulation of Ub-PCNA and cell cycle arrest.
Experimental Workflow
Caption: Workflow for developing and evaluating a KSQ-4279 cocrystal formulation.
Logical Relationship
Caption: Impact of cocrystallization on the bioavailability of KSQ-4279.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sid.ir [sid.ir]
- 3. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to KSQ-4279
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to the USP1 inhibitor, KSQ-4279, in cell lines.
Troubleshooting Guide: KSQ-4279 Resistance
This guide is designed to help you identify and address potential issues when your cell lines develop resistance to KSQ-4279.
| Observed Problem | Potential Cause | Suggested Action |
| Reduced sensitivity to KSQ-4279 (Increased IC50) | 1. Altered USP1 Expression or Mutation: The target protein, USP1, may be mutated, preventing KSQ-4279 from binding effectively to its allosteric site. Alternatively, USP1 expression levels might be altered. | 1a. Sequence USP1: Extract genomic DNA and sequence the USP1 gene to identify potential mutations in the KSQ-4279 binding pocket. 1b. Assess USP1 Expression: Perform Western blotting or qPCR to compare USP1 protein and mRNA levels between sensitive and resistant cells. |
| 2. Upregulation of Bypass Pathways: Cells may have activated alternative DNA damage response (DDR) or tolerance pathways to compensate for USP1 inhibition. This could involve enhanced translesion synthesis (TLS) or homologous recombination (HR) proficiency. | 2a. Pathway Analysis: Use proteomic or transcriptomic approaches to identify upregulated DDR pathways. 2b. Combination Therapy: Consider co-treatment with inhibitors of the identified bypass pathways (e.g., PARP inhibitors, ATR inhibitors). | |
| 3. Alterations in PCNA Ubiquitination Machinery: Since KSQ-4279's efficacy is linked to the accumulation of ubiquitinated PCNA, changes in the enzymes that regulate this process can confer resistance. For instance, reduced expression or function of the E3 ligase RAD18 can decrease the pool of ubiquitinated PCNA, rendering USP1 inhibition less effective. | 3a. Evaluate Ubiquitination Machinery: Assess the expression levels of key proteins involved in PCNA ubiquitination, such as RAD18, by Western blot. 3b. Functional Assays: Measure the levels of mono- and poly-ubiquitinated PCNA in response to DNA damage and KSQ-4279 treatment in both sensitive and resistant cells. | |
| Complete Lack of Response to KSQ-4279 | 1. Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove KSQ-4279 from the cell. | 1a. Efflux Pump Expression: Perform qPCR or Western blotting for common drug resistance pumps (e.g., MDR1, BCRP). 1b. Use Efflux Pump Inhibitors: Test if co-treatment with an efflux pump inhibitor (e.g., verapamil) restores sensitivity to KSQ-4279. |
| 2. Cell Line Contamination or Misidentification: The cell line may have been contaminated with a resistant cell type or misidentified over time. | 2a. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. | |
| Inconsistent Results Between Experiments | 1. KSQ-4279 Degradation: The compound may be unstable under your experimental conditions. | 1a. Proper Storage and Handling: Ensure KSQ-4279 is stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment. 1b. Verify Compound Activity: Test the activity of your KSQ-4279 stock on a sensitive control cell line. |
| 2. Variability in Experimental Conditions: Inconsistent cell density, passage number, or media components can affect drug response. | 2a. Standardize Protocols: Maintain consistent experimental parameters, including cell passage number and seeding density. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KSQ-4279?
KSQ-4279 is a potent and highly selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] It binds to an allosteric, cryptic pocket within the USP1 enzyme, which is not present in the unbound state, indicating an induced-fit mechanism.[1] This inhibition prevents the deubiquitination of two key substrates involved in the DNA damage response: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2] The accumulation of ubiquitinated PCNA leads to replication fork instability and the formation of single-strand DNA gaps, ultimately resulting in cell cycle arrest and apoptosis, particularly in cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[1][3]
Q2: How can I generate a KSQ-4279 resistant cell line?
Acquired resistance can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of KSQ-4279 over several months. The process typically involves a stepwise increase in drug concentration, allowing the surviving cells to proliferate and adapt. See the detailed protocol below for a step-by-step guide.
Q3: What are the likely mechanisms of acquired resistance to KSQ-4279?
While specific clinical data on KSQ-4279 resistance is emerging, based on its mechanism of action, potential resistance mechanisms include:
-
USP1 Mutations: Mutations in the allosteric binding site of USP1 could prevent KSQ-4279 from binding effectively.[2]
-
Downregulation of PCNA Ubiquitination: Decreased activity of the E3 ligase RAD18, which is responsible for ubiquitinating PCNA, can reduce the cytotoxic effects of USP1 inhibition.[3]
-
Upregulation of Alternative DNA Repair Pathways: Cells might compensate for the loss of USP1 activity by upregulating other DNA repair or damage tolerance pathways.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump KSQ-4279 out of the cell.[5]
Q4: My CRISPR screens suggest that loss of genes involved in ubiquitinating PCNA reduces sensitivity to KSQ-4279. Why is this?
This is an expected finding. The cytotoxic effects of KSQ-4279 are largely driven by the accumulation of ubiquitinated PCNA (Ub-PCNA). If the machinery that attaches ubiquitin to PCNA (such as the E3 ligase RAD18) is lost, there will be less Ub-PCNA for USP1 to act upon. Consequently, inhibiting USP1 with KSQ-4279 will have a diminished effect, leading to reduced sensitivity.[1][3]
Q5: Is it possible for cells resistant to KSQ-4279 to show sensitivity to other DNA damaging agents?
Yes, this is possible and is known as collateral sensitivity. The resistance mechanisms that cells develop to KSQ-4279 might create new vulnerabilities. For example, if a cell upregulates a specific DNA repair pathway to compensate for USP1 inhibition, it may become hypersensitive to an agent that targets this newly relied-upon pathway. Functional genomic screens have indicated that the resistance profile of KSQ-4279 is distinct from other DNA damaging agents, suggesting that combinations with other agents, like PARP inhibitors, could be effective.[6]
Quantitative Data Summary
Table 1: In Vitro Potency of KSQ-4279
| Parameter | Value | Cell Line Context |
| Affinity (Ki) | 2 nmol/L | Biochemical Assay |
| IC50 | High nanomolar range | Leukemia cell lines[7] |
Table 2: Hypothetical IC50 Comparison in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MDA-MB-436 (BRCA1 mutant) | 15 | 350 | 23.3 |
| DLD-1 (BRCA2 mutant) | 25 | 500 | 20.0 |
| CAPAN-1 (BRCA2 mutant) | 10 | 280 | 28.0 |
Note: The data in Table 2 is hypothetical and for illustrative purposes. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Experimental Protocols
Protocol 1: Generation of KSQ-4279 Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to KSQ-4279 through continuous, long-term exposure.[8][9]
Materials:
-
KSQ-4279 sensitive parental cell line
-
Complete cell culture medium
-
KSQ-4279 (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Determine Parental IC50: First, accurately determine the IC50 of KSQ-4279 for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing KSQ-4279 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to ~80% confluency before passaging.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of KSQ-4279 by 1.5 to 2-fold.[8]
-
Repeat and Expand: Continue this process of stepwise dose escalation. This may take 6-12 months. At each stage, cryopreserve vials of cells for future reference.
-
Confirm Resistance: Once the cells can tolerate a concentration of KSQ-4279 that is at least 10-fold higher than the initial parental IC50, the resistance should be confirmed.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line will maintain its high IC50.[10]
Protocol 2: Characterization of KSQ-4279 Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize the underlying mechanisms.
1. Proliferation and Viability Assays:
-
Objective: To quantify the degree of resistance.
-
Method: Perform cell viability assays (MTT, CellTiter-Glo) with a range of KSQ-4279 concentrations on both parental and resistant cell lines. Calculate and compare the IC50 values.
2. Western Blot Analysis:
-
Objective: To investigate changes in protein expression.
-
Targets:
-
USP1: To check for changes in protein levels.
-
Ub-PCNA and Total PCNA: To assess the impact on the direct downstream target of USP1.
-
RAD18: To investigate the key E3 ligase for PCNA ubiquitination.
-
γH2AX and p-CHK1: To measure markers of DNA damage and replication stress.
-
MDR1/P-gp: To check for the upregulation of drug efflux pumps.
-
3. Gene Sequencing:
-
Objective: To identify mutations in the USP1 gene.
-
Method: Isolate genomic DNA from both parental and resistant cells. Amplify and sequence the coding region of the USP1 gene. Compare the sequences to identify any mutations, particularly in the region corresponding to the KSQ-4279 binding pocket.
4. PCNA Ubiquitination Assay:
-
Objective: To functionally assess the PCNA ubiquitination pathway.
-
Method: Treat parental and resistant cells with a DNA damaging agent (e.g., UV or MMS) with or without KSQ-4279. Lyse the cells and perform a Western blot for PCNA to visualize the unmodified, mono-ubiquitinated, and poly-ubiquitinated forms.
Visualizations
Caption: KSQ-4279 inhibits USP1, leading to Ub-PCNA accumulation and cell death.
Caption: Workflow for generating KSQ-4279 resistant cell lines.
Caption: Decision tree for troubleshooting KSQ-4279 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rewiring of Genetic Networks in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: KSQ-4279 Xenograft Studies
This technical support center provides guidance for researchers and scientists utilizing KSQ-4279 in xenograft models. It offers troubleshooting advice and frequently asked questions to help minimize variability and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is KSQ-4279 and what is its mechanism of action?
A1: KSQ-4279 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4] USP1 is a deubiquitinating enzyme that plays a critical role in DNA Damage Repair (DDR) pathways, specifically the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By inhibiting USP1, KSQ-4279 prevents the removal of ubiquitin from key proteins involved in these repair processes, leading to an accumulation of DNA damage and ultimately cell death, particularly in cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1]
Q2: In which types of xenograft models is KSQ-4279 expected to be most effective?
A2: KSQ-4279 has shown significant efficacy in preclinical models of cancers with deficiencies in homologous recombination (HR), including those with BRCA1/2 mutations.[3] It has demonstrated robust anti-tumor activity as a single agent and in combination with PARP inhibitors in patient-derived xenograft (PDX) models of ovarian and triple-negative breast cancer (TNBC).[1][5]
Q3: What is the recommended route of administration and dosage for KSQ-4279 in mice?
A3: KSQ-4279 is orally bioavailable and is typically administered via oral gavage.[1] Preclinical studies have shown dose-dependent tumor growth inhibition at doses of 100 mg/kg and 300 mg/kg administered daily.[1]
Q4: How should KSQ-4279 be formulated for oral administration in mice?
A4: As KSQ-4279 is a hydrophobic compound, a suspension is typically prepared for oral gavage. A common vehicle for such compounds is an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween-80 to ensure uniform dispersion.[6][7][8] It is crucial to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor growth between animals in the same group | Inherent tumor heterogeneity: Patient-derived xenografts (PDXs) and some cell lines can have significant intratumor heterogeneity, leading to varied growth rates.[9][10][11] Inconsistent cell implantation: Variations in the number of viable cells injected, injection site, and technique can lead to differences in tumor establishment and growth.[12] Host-tumor interaction: The mouse strain and its microenvironment can influence tumor growth.[13] | Tumor Model Selection & Characterization: If using PDX, be aware of the inherent heterogeneity. For cell line-derived xenografts (CDX), ensure the cell line is well-characterized and has a stable phenotype. Consider single-cell cloning to reduce heterogeneity. Standardize Implantation Technique: Use a consistent number of viable cells (typically 1 x 10^6 to 10 x 10^7 cells), injection volume (100-200 µL), and subcutaneous location (e.g., flank).[12] Mixing cells with Matrigel can improve engraftment.[14][15] Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.[12] |
| Poor or no tumor engraftment | Low cell viability: Cells may have been at a high passage number, not in the logarithmic growth phase, or damaged during harvesting.[14][15] Suboptimal cell number: The number of injected cells may be too low to establish a tumor.[16] Immunocompromised host issues: The chosen mouse strain may still mount a sufficient immune response to clear the tumor cells.[13] | Cell Culture Best Practices: Use cells at a low passage number and in the logarithmic growth phase (70-80% confluency).[17] Ensure high cell viability (>90%) before injection. Optimize Cell Number: If engraftment is poor, consider increasing the number of injected cells. Select Appropriate Mouse Strain: Use severely immunodeficient mice such as NOD/SCID or NSG mice, which are more permissive to xenograft engraftment.[13] |
| Inconsistent response to KSQ-4279 treatment | Inaccurate drug administration: Inconsistent gavage technique or non-homogenous drug suspension can lead to variable drug exposure.[12] Drug formulation issues: The compound may be precipitating out of the vehicle, leading to inaccurate dosing.[8] Tumor heterogeneity: Different subclones within the tumor may have varying sensitivity to KSQ-4279.[9][10] | Standardize Dosing Procedure: Ensure all personnel are trained on a consistent oral gavage technique. Vigorously vortex the drug suspension before each dose to ensure homogeneity.[8][18] Optimize Formulation: Prepare the formulation fresh daily if stability is a concern. Visually inspect for precipitation. Consider adjusting the vehicle composition if issues persist.[8] Analyze Responders and Non-Responders: If a bimodal response is observed, consider harvesting tumors from both groups at the end of the study for molecular analysis to identify potential resistance mechanisms. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective Single-Agent Dose (in vivo) | 100 mg/kg and 300 mg/kg (daily, oral) | [1] |
| Tumor Growth Inhibition (TGI) at 100 mg/kg | 102% vs. control (ovarian PDX model) | [1] |
| Tumor Growth Inhibition (TGI) at 300 mg/kg | 105% vs. control (ovarian PDX model) | [1] |
| Cell Number for Subcutaneous Injection | 1 x 10^6 - 10 x 10^7 cells | [12] |
| Injection Volume | 100 - 200 µL | [12][17] |
| Maximum Recommended Gavage Volume in Mice | 10 mL/kg | [18] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Establishment
-
Cell Preparation:
-
Culture cancer cells (e.g., BRCA-deficient ovarian or TNBC cell lines) in the recommended medium until they reach 70-80% confluency.[17]
-
Harvest cells using trypsin and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >90%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.[15]
-
-
Tumor Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old).
-
Using a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[17]
-
Monitor the mice for recovery from anesthesia and for tumor growth.
-
-
Tumor Monitoring:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-200 mm³.
-
Protocol 2: KSQ-4279 Formulation and Administration
-
Vehicle Preparation (Example: 0.5% CMC with 0.1% Tween-80):
-
In a sterile container, add 0.5 g of sodium carboxymethylcellulose (CMC) to approximately 90 mL of sterile water.
-
Stir until the CMC is fully dissolved.
-
Add 0.1 mL of Tween-80 and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
-
KSQ-4279 Suspension Preparation:
-
Calculate the required amount of KSQ-4279 based on the desired concentration and total volume needed.
-
Weigh the KSQ-4279 powder into a sterile container.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
-
Oral Administration:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[18]
-
Vortex the KSQ-4279 suspension immediately before each administration to ensure homogeneity.
-
Administer the calculated volume to each mouse via oral gavage using a proper gavage needle.
-
Monitor the mice for any adverse reactions.
-
Visualizations
Caption: KSQ-4279 inhibits USP1, leading to the accumulation of ubiquitinated FANCD2 and PCNA.
Caption: A generalized experimental workflow for a KSQ-4279 xenograft study.
References
- 1. ksqtx.com [ksqtx.com]
- 2. businesswire.com [businesswire.com]
- 3. ksqtx.com [ksqtx.com]
- 4. KSQ Therapeutics to Present Data at the American Association for Cancer Research (AACR) 2022 Annual Meeting [businesswire.com]
- 5. aacrmeetingnews.org [aacrmeetingnews.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. Maintaining Tumour Heterogeneity in Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintaining Tumor Heterogeneity in Patient-Derived Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
interpreting complex data from KSQ-4279 functional screens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KSQ-4279 in functional screens. The information is tailored for researchers, scientists, and drug development professionals to facilitate accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KSQ-4279?
KSQ-4279 is a potent and highly selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4] USP1 is a deubiquitinase that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia pathway and translesion synthesis.[3][5] By inhibiting USP1, KSQ-4279 leads to the accumulation of mono-ubiquitinated substrates, such as PCNA and FANCD2, ultimately inducing cell cycle arrest, DNA damage, and apoptosis in susceptible cancer cells.[2][6][7][8]
Q2: How does KSQ-4279 bind to USP1?
KSQ-4279 binds to a cryptic, allosteric pocket within the hydrophobic core of USP1 through an induced-fit mechanism.[6] This binding site is not present in the unbound structure of USP1. The binding of KSQ-4279 causes conformational changes that misalign the catalytic cysteine (Cys90), preventing the deubiquitination of substrates.[6] This unique binding mode contributes to its high selectivity for USP1 over other deubiquitinating enzymes (DUBs).[4][6]
Q3: In which cancer types is KSQ-4279 expected to be most effective?
KSQ-4279 has shown significant anti-proliferative activity in tumors with deficiencies in homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2.[2][3][6][7] This synthetic lethal relationship makes it a promising therapeutic agent for ovarian, triple-negative breast, and other cancers with homologous recombination deficiency (HRD).[2][3]
Q4: What are the known mechanisms of resistance to KSQ-4279?
Functional genomic screens have shown that the genes driving resistance to KSQ-4279 are distinct from those associated with PARP inhibitor resistance.[2][3][9] Loss of genes involved in the ubiquitination of PCNA has been shown to reduce sensitivity to KSQ-4279.[6][10]
Q5: Can KSQ-4279 be used in combination with other therapies?
Yes, preclinical and clinical data strongly support the combination of KSQ-4279 with PARP inhibitors.[2][3][7][9][10][11] This combination has demonstrated synergistic effects, leading to more profound and durable tumor regressions, particularly in models that are partially sensitive or resistant to PARP inhibitors alone.[3][8][9][10][11] The distinct resistance mechanisms of the two agents suggest that their combination may also delay or prevent the emergence of resistance.[3][4] Clinical trials are also exploring combinations with chemotherapy agents like carboplatin.[1][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low accumulation of mono-ubiquitinated PCNA/FANCD2 observed after KSQ-4279 treatment. | 1. Suboptimal KSQ-4279 concentration: The concentration used may be too low for the specific cell line. 2. Incorrect incubation time: The duration of treatment may be insufficient to observe the effect. 3. Cell line insensitivity: The cell line may lack the necessary HRD context for KSQ-4279 sensitivity. 4. Reagent issue: The KSQ-4279 compound may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. 3. Verify the HRD status of your cell line (e.g., BRCA1/2 mutation status). 4. Ensure proper storage of KSQ-4279 as per the manufacturer's instructions and consider using a fresh stock. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in microplates: Wells on the perimeter of the plate may experience different evaporation rates. 3. Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent final concentrations. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to minimize edge effects. 3. Prepare fresh serial dilutions for each experiment and verify pipette calibration. |
| Unexpected off-target effects observed in functional screens. | 1. High KSQ-4279 concentration: Excessive concentrations may lead to non-specific cellular toxicity. 2. Cell line-specific sensitivities: The chosen cell line may have unique vulnerabilities unrelated to USP1 inhibition. | 1. Titrate KSQ-4279 to the lowest effective concentration that inhibits USP1 activity without causing broad toxicity. 2. Validate key findings in a secondary cell line with a similar genetic background to confirm the on-target effect. |
| Difficulty replicating synergy with PARP inhibitors. | 1. Suboptimal dosing schedule: The timing and sequence of drug administration may not be optimal. 2. Inappropriate concentration ratio: The ratio of KSQ-4279 to the PARP inhibitor may not be in the synergistic range. | 1. Test different administration schedules (e.g., sequential vs. concurrent). 2. Perform a checkerboard titration to systematically evaluate a range of concentration combinations to identify the synergistic ratio. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of KSQ-4279
| Parameter | Value | Reference |
| USP1 Inhibition (Affinity) | 2 nmol/L | [6] |
| Selectivity | Highly selective for USP1 across a panel of 43 DUBs. | [6] |
| Comparison with ML323 | KSQ-4279 is more selective than the tool compound ML323, which shows inhibition of USP12 and USP46 at higher concentrations. | [13] |
Table 2: Summary of Phase I Clinical Trial Data (NCT05240898) as of Jan 4, 2024 [1]
| Arm | Treatment | Number of Patients | Median Prior Therapies | Disease Control Rate (16 weeks) | Most Common G3+ TEAEs |
| 1 | KSQ-4279 Single Agent | 42 | 5 | 28% | Hyponatremia (12%) |
| 2 | KSQ-4279 + Olaparib | 15 | 4 | 40% | Anemia (73%) |
| 3 | KSQ-4279 + Carboplatin | 7 | 3 | 29% | Anemia (29%) |
TEAE: Treatment-Emergent Adverse Event
Experimental Protocols & Visualizations
Experimental Workflow: CRISPR-Cas9 Screen to Identify Resistance Genes
This workflow outlines the process of using a CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to KSQ-4279.
Caption: Workflow for a CRISPR screen to find KSQ-4279 resistance genes.
Signaling Pathway: KSQ-4279 Mechanism of Action
This diagram illustrates the signaling pathway affected by KSQ-4279, leading to cell death in HR-deficient cancer cells.
Caption: KSQ-4279 inhibits USP1, leading to cell death in HRD cancers.
Logical Relationship: Synergy with PARP Inhibitors
This diagram illustrates the complementary mechanisms of KSQ-4279 and PARP inhibitors, leading to synthetic lethality in cancer cells with homologous recombination deficiency (HRD).
Caption: Complementary actions of KSQ-4279 and PARP inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ksqtx.com [ksqtx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ksqtx.com [ksqtx.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KSQ Therapeutics Announces First Patient Dosed in Phase 1 Study of KSQ-4279, a First-in-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]
- 8. ksqtx.com [ksqtx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vjoncology.com [vjoncology.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to USP1 Inhibitors: KSQ-4279 vs. ML323
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 1 (USP1): KSQ-4279, a clinical-stage compound, and ML323, a widely used tool compound. This analysis is supported by experimental data to objectively evaluate their respective activities and selectivities.
Introduction to USP1
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) and other cellular processes.[1][2] It acts by removing ubiquitin from key substrates, thereby regulating their stability and function.[2] Two of the most well-characterized substrates of USP1 are Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi Anemia (FA) pathway component, FANCD2.[1][3] By deubiquitinating mono-ubiquitinated PCNA (ub-PCNA), USP1 is involved in translesion synthesis (TLS).[1] Its action on the FANCD2/FANCI complex is crucial for the repair of DNA interstrand crosslinks.[1] Given its central role in DNA repair, USP1 has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[4]
Overview of KSQ-4279 and ML323
KSQ-4279 is a potent and highly selective USP1 inhibitor that has entered clinical trials.[4][5] It binds to an allosteric, cryptic pocket within the hydrophobic core of USP1, a site that is not present in the unbound enzyme, indicating an induced-fit binding mechanism.[4] This binding is reversible and leads to a mixed-model inhibition of USP1's deubiquitinase activity.[4]
ML323 is a well-established, reversible, and potent tool compound for studying USP1 inhibition.[6] Like KSQ-4279, it acts as an allosteric inhibitor, binding to the same cryptic site within USP1.[7] ML323 has been instrumental in elucidating the cellular functions of USP1 and has demonstrated the potential of USP1 inhibition in sensitizing cancer cells to DNA-damaging agents like cisplatin.[6][8]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported inhibitory activities of KSQ-4279 and ML323 from various biochemical assays.
| Parameter | KSQ-4279 | ML323 | Reference(s) |
| Binding Affinity (Ki) | 2.3 nM (Kiu), 6.9 nM (Kic) | 68 nM | [4][9] |
| IC50 (Ubiquitin-Rhodamine Assay) | ~2 nM | 76 nM | [4][9] |
| IC50 (Gel-based, di-Ubiquitin) | Not Reported | 174 nM | [6][9] |
| IC50 (Gel-based, Ub-PCNA) | Not Reported | 820 nM | [6][9] |
Selectivity Profile
A critical aspect of a successful therapeutic is its selectivity for the intended target. Both KSQ-4279 and ML323 have been profiled against panels of other deubiquitinating enzymes to assess their specificity for USP1.
Recent studies have shown that KSQ-4279 exhibits exquisite selectivity for USP1. When tested against a panel of 43 DUBs, it showed no significant off-target activity.[4] In contrast, ML323 , while highly selective for USP1, has been observed to inhibit USP12 and USP46 at concentrations approximately 100-fold higher than its IC50 for USP1.[7][10]
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: USP1 signaling pathway and points of inhibition.
Caption: Key experimental workflows for inhibitor analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ubiquitin-Rhodamine Biochemical Assay
This assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic substrate.
-
Materials:
-
Purified USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.05% CHAPS)
-
Test inhibitors (KSQ-4279, ML323) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Dispense a small volume (e.g., 23 nL) of the inhibitor solutions into the wells of the 384-well plate.
-
Add the USP1/UAF1 enzyme solution (e.g., 3 µL of a 10 nM solution for a final concentration of 5 nM) to the wells containing the inhibitors and incubate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the Ub-Rho substrate (e.g., 3 µL of a 300 nM solution for a final concentration of 150 nM).
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 7 minutes).
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Gel-Based Deubiquitination Assay
This assay directly visualizes the cleavage of a ubiquitin chain by USP1.
-
Materials:
-
Purified USP1/UAF1 complex
-
Substrate (e.g., K63-linked di-ubiquitin or mono-ubiquitinated PCNA)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue stain or silver stain
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, USP1/UAF1 (e.g., 150 nM), and the substrate (e.g., 3 µM K63-linked di-ubiquitin).
-
Add serial dilutions of the test inhibitors to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reactions by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Quantify the intensity of the bands corresponding to the cleaved and uncleaved substrate to determine the extent of inhibition.[6]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This biophysical assay assesses the binding of an inhibitor to a protein by measuring changes in the protein's thermal stability.
-
Materials:
-
Purified USP1 protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
Test inhibitors dissolved in DMSO
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
-
-
Procedure:
-
Prepare a master mix containing the USP1 protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test inhibitors to the wells at a final concentration of, for example, 10 µM. Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1-3°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. An increase in Tm in the presence of an inhibitor indicates binding and stabilization.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well clear or opaque-walled cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or a solution of SDS in HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at ~570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Normalize the results to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
-
Conclusion
Both KSQ-4279 and ML323 are potent allosteric inhibitors of USP1 that bind to the same cryptic site. KSQ-4279, the clinical candidate, demonstrates superior potency and selectivity compared to the tool compound ML323. The higher potency and exquisite selectivity of KSQ-4279 make it a more promising candidate for therapeutic development. ML323 remains a valuable and widely used tool for preclinical research into the biological functions of USP1. The experimental protocols provided herein offer a foundation for researchers to further investigate these and other USP1 inhibitors.
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ksqtx.com [ksqtx.com]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
Validating KSQ-4279 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of KSQ-4279, a first-in-class clinical-stage inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Understanding and confirming the interaction of KSQ-4279 with its target within a cellular context is crucial for elucidating its mechanism of action and advancing its clinical development.[3] This document compares KSQ-4279 with a well-established tool compound, ML323, and details experimental approaches for robust target engagement validation.
Introduction to KSQ-4279 and its Target, USP1
KSQ-4279 is an orally bioavailable, potent, and selective small molecule inhibitor of USP1.[4][5] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) pathway, specifically in the Fanconi Anemia and translesion synthesis pathways.[5][6] By inhibiting USP1, KSQ-4279 leads to the accumulation of mono-ubiquitinated substrates, such as FANCD2 and PCNA, ultimately inducing synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[4][7] KSQ-4279 is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[2][8][9][10]
Biochemical and structural studies have revealed that KSQ-4279 binds to a cryptic, allosteric site within the USP1 enzyme.[4][11][12] This binding is achieved through an induced-fit mechanism and leads to a substantial increase in the thermal stability of USP1.[4][12]
Comparison of USP1 Inhibitors: KSQ-4279 vs. ML323
A key aspect of characterizing a novel inhibitor is to compare its performance against existing compounds. ML323 is a well-established tool compound that also targets USP1. The following table summarizes a comparison between KSQ-4279 and ML323 based on available preclinical data.
| Feature | KSQ-4279 | ML323 | Reference(s) |
| Target | USP1 | USP1 | [1][11] |
| Binding Site | Cryptic, allosteric site | Same cryptic site as KSQ-4279 | [11][13] |
| Selectivity | Highly selective for USP1 | Shows off-target inhibition of USP12 and USP46 at higher concentrations | [6] |
| Inhibition Mechanism | Reversible, mixed linear inhibition | Not explicitly stated, but also binds reversibly | [4] |
| Effect on USP1 Stability | Substantial increase in thermal stability | Substantial increase in thermal stability | [12][13] |
| Potency (Affinity) | 2 nmol/L | Not explicitly stated in direct comparison | [4] |
| Clinical Stage | Phase 1 | Preclinical tool compound | [2][8] |
Experimental Methodologies for Validating Target Engagement
Several robust methods can be employed to confirm the direct interaction of KSQ-4279 with USP1 in a cellular environment. The choice of method will depend on the specific experimental goals, available resources, and desired throughput.
CETSA is a powerful technique to verify target engagement in intact cells and tissues.[14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15] Binding of KSQ-4279 to USP1 increases its resistance to heat-induced denaturation.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of KSQ-4279 or vehicle control (e.g., DMSO) for a specified duration.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble USP1 in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble USP1 as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of KSQ-4279 indicates target engagement.
Inhibition of USP1 by KSQ-4279 is expected to lead to the accumulation of its mono-ubiquitinated substrates.[7] This downstream effect serves as a pharmacodynamic biomarker and an indirect measure of target engagement.
Experimental Protocol:
-
Cell Treatment: Treat cells with a dose-range of KSQ-4279 for a defined time course.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve the ubiquitination status of proteins.
-
Immunoprecipitation (Optional): To enhance detection, immunoprecipitate the substrate of interest (e.g., FANCD2 or PCNA) using a specific antibody.
-
Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and perform Western blotting using antibodies that recognize the ubiquitinated form of the substrate or the substrate itself to observe a band shift.
-
Quantification: Quantify the intensity of the ubiquitinated protein band relative to the total protein or a loading control.
While a highly specialized technique, cryo-EM provides high-resolution structural information about the interaction between the drug and its target.[11][12] It can definitively confirm the binding site and induced conformational changes.
Experimental Protocol:
-
Protein Complex Formation: Prepare a purified complex of USP1-UAF1 (a cofactor) and its substrate in the presence of KSQ-4279.
-
Sample Preparation: Apply the complex to cryo-EM grids and flash-freeze in liquid ethane.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Process the images to reconstruct a high-resolution 3D map of the KSQ-4279-bound USP1 complex.
-
Structural Analysis: Analyze the 3D structure to identify the binding pocket of KSQ-4279 and its interactions with USP1 residues.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the USP1 signaling pathway, the CETSA workflow, and the logic of downstream substrate analysis.
Caption: USP1 signaling in the DNA damage response.
Caption: CETSA experimental workflow for target engagement.
Caption: Downstream analysis of substrate ubiquitination.
References
- 1. KSQ-4279 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ksqtx.com [ksqtx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ksqtx.com [ksqtx.com]
- 8. ascopubs.org [ascopubs.org]
- 9. vjoncology.com [vjoncology.com]
- 10. KSQ Therapeutics Announces First Patient Dosed in Phase 1 Study of KSQ-4279, a First-in-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
KSQ-4279 Reverses PARP Inhibitor Resistance, Offering a Novel Therapeutic Strategy for HR-Deficient Cancers
Cambridge, Mass. - Preclinical data on KSQ-4279, a first-in-class, potent, and selective inhibitor of Ubiquitin-Specific Peptidase 1 (USP1), demonstrates significant efficacy in both PARP inhibitor (PARPi)-sensitive and, critically, PARPi-resistant cancer models. These findings highlight a promising new therapeutic avenue for patients with tumors harboring mutations in BRCA1/2 or other homologous recombination deficiencies (HRD) who have developed resistance to PARP inhibitors.[1][2][3]
KSQ-4279's mechanism of action is distinct from that of PARP inhibitors, targeting a complementary pathway in the DNA damage response (DDR).[4][5][6] USP1 plays a crucial role in regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by deubiquitinating key proteins involved in DNA repair.[4][5] By inhibiting USP1, KSQ-4279 induces synthetic lethality in HRD cancers.[4] This novel approach has shown to be effective as a monotherapy and to act synergistically with PARP inhibitors, leading to more profound and durable anti-tumor responses.[3][4][5]
Comparative Efficacy in Preclinical Models
In preclinical studies, KSQ-4279 has demonstrated robust, dose-dependent tumor growth inhibition as a single agent in various BRCA-deficient patient-derived xenograft (PDX) models.[4] When combined with PARP inhibitors like olaparib (B1684210), KSQ-4279 led to durable tumor regressions, even in models where PARP inhibitors alone only achieved partial tumor control.[4]
A key finding is the ability of KSQ-4279 to overcome PARP inhibitor resistance. In patient-derived triple-negative breast cancer (TNBC) xenograft models that were resistant to PARP inhibitor treatment, the combination of KSQ-4279 with a PARP inhibitor resulted in durable tumor regressions. Similarly, in four BRCA1-mutant ovarian tumor ascites models derived from patients who had relapsed after PARP inhibitor therapy, all were sensitive to the combination of KSQ-4279 and a PARP inhibitor.
Quantitative Data Summary
| Model Type | Treatment Group | Efficacy Outcome | Source |
| Ovarian PDX | KSQ-4279 (100 mg/kg) | 102% tumor growth inhibition vs. control | [4] |
| Ovarian PDX | KSQ-4279 (300 mg/kg) | 105% tumor growth inhibition vs. control | [4] |
| Ovarian and TNBC PDX models | KSQ-4279 + PARPi | More pronounced anti-tumor activity than either agent alone; durable tumor regressions | [4] |
| PARPi-resistant TNBC PDX | KSQ-4279 + PARPi | Durable tumor regressions | |
| PARPi-resistant BRCA1-mutant Ovarian Ascites (4 models) | KSQ-4279 + PARPi | All four models were sensitive to the combination | |
| PARP-refractory TNBC PDX | KSQ-4279 + AZD5305 (PARP1-selective inhibitor) | Significantly greater and more durable anti-tumor activity, including regressions, compared to single agents | [1][7] |
Mechanism of Action and Signaling Pathway
KSQ-4279 is a potent and selective inhibitor of USP1, binding to an allosteric pocket in the hydrophobic core of the enzyme.[1] This binding occurs through an induced-fit mechanism, which contributes to its high selectivity.[1] The inhibition of USP1's deubiquitinase activity leads to the accumulation of ubiquitinated substrates, disrupting DNA damage repair processes and ultimately causing cell cycle arrest, DNA damage, and apoptosis in cancer cells with HRD.[4]
Caption: Mechanism of action of KSQ-4279 in inhibiting USP1.
Experimental Protocols
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models of ovarian and triple-negative breast cancer were utilized.[4][5] Mice were implanted with tumor fragments and, once tumors reached a specified size, were randomized into treatment groups. KSQ-4279 was administered orally, daily, at doses ranging from 100 mg/kg to 300 mg/kg.[4] PARP inhibitors, such as olaparib and the second-generation PARP1-selective inhibitor AZD5305, were also administered orally.[1][4] Tumor volumes were measured regularly to determine tumor growth inhibition. All animal procedures were performed under the guidance of the Institutional Animal Care and Use Committee.[1]
Caption: General workflow for in vivo xenograft studies.
Cell-Based Assays
Clonogenic assays were used to assess the synergistic effects of KSQ-4279 with various PARP inhibitors.[7] Cancer cell lines with BRCA mutations or other HRD alterations were treated with KSQ-4279, PARP inhibitors, or a combination of both.[5] The ability of single cells to grow into colonies was then quantified to determine the anti-proliferative activity of the treatments.
Clinical Development
KSQ-4279 is currently in a Phase 1 clinical trial (NCT05240898) for patients with advanced solid tumors.[6][8][9] The trial is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of KSQ-4279 as a monotherapy and in combination with olaparib or carboplatin.[9][10]
References
- 1. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ksqtx.com [ksqtx.com]
- 5. ksqtx.com [ksqtx.com]
- 6. ksqtx.com [ksqtx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KSQ-4279 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. vjoncology.com [vjoncology.com]
- 10. ascopubs.org [ascopubs.org]
A Head-to-Head In Vitro Comparison of USP1 Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro performance of various USP1 inhibitors, supported by experimental data and detailed protocols.
Ubiquitin-specific protease 1 (USP1) has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. USP1 plays a critical role in the DNA damage response by deubiquitinating key proteins like FANCD2 and PCNA, thereby regulating the Fanconi anemia and translesion synthesis pathways.[1][2][3] Inhibition of USP1 offers a synthetic lethal strategy to selectively kill cancer cells. This guide provides a head-to-head comparison of several USP1 inhibitors based on publicly available in vitro data, details key experimental protocols, and visualizes the underlying biological pathways and workflows.
Quantitative Comparison of USP1 Inhibitors
The following tables summarize the in vitro potency of various USP1 inhibitors against the USP1 enzyme and their effects on cancer cell viability. It is important to note that the data are compiled from different studies and direct comparison should be considered with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of USP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Source(s) |
| ML323 | USP1-UAF1 | 76 | Ub-Rho assay | [4] |
| KSQ-4279 (RO7623066) | USP1 | Selective at 10 nM | DUBprofiler assay | [5][6] |
| I-138 | USP1-UAF1 | 4.1 | Ubiquitin-Rhodamine 110 cleavage assay | [7][8][9][10] |
| SJB2-043 | USP1/UAF1 complex | 544 | Enzymatic assay | [11][12][13][14] |
| SJB3-019A | USP1 | More potent than SJB2-043 | (qualitative) | [4] |
| Pimozide | USP1/UAF1 | ~2000 | Diubiquitin cleavage assay | [15][16] |
| GW7647 | USP1/UAF1 | ~5000 | Diubiquitin cleavage assay | [15] |
| Insilico Medicine Compound | USP1/UAF1 | 0-50 | Not specified | [17] |
| Impact Therapeutics Cpd | USP1 | <10 | Not specified | [18] |
Table 2: Cellular Activity of USP1 Inhibitors
| Inhibitor | Cell Line | EC50/IC50 (µM) | Assay Type | Source(s) |
| ML323 | - | - | - | - |
| KSQ-4279 (RO7623066) | - | - | - | - |
| I-138 | MDA-MB-436 (BRCA1 mutant) | 0.05 | CellTiter-Glo | [9][10] |
| SJB2-043 | K562 | 1.07 | Trypan blue/CellTiter-Glo/MTT | [11][13] |
| SJB3-019A | K562 | 0.0781 | Not specified | [4] |
| Pimozide | U2OS | 13.78 - 22.16 | Proliferation assay | [19] |
| GW7647 | - | - | - | - |
| Insilico Medicine Cpd | MDA-MB-436 | 0-0.05 | CellTiter-Glo | [17] |
| Impact Therapeutics Cpd | MDA-MB-436 | <0.01 | CCK-8 | [18] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the USP1 signaling pathway and common experimental workflows.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Workflow for a USP1 Biochemical Inhibition Assay.
Caption: Workflow for a Cell Viability Assay.
Detailed Experimental Protocols
USP1/UAF1 Biochemical Inhibition Assay
This protocol is adapted from commercially available USP1 inhibitor screening assay kits and published research.[20][21][22][23]
Materials:
-
Purified recombinant human USP1/UAF1 complex
-
Fluorogenic substrate (e.g., Ubiquitin-Rhodamine110 or Ub-AMC)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
USP1 inhibitor compounds
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the USP1 inhibitors in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme Preparation: Dilute the USP1/UAF1 enzyme complex to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add the diluted USP1 inhibitors or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted USP1/UAF1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader (e.g., Excitation/Emission wavelengths of ~485/525 nm for Ub-Rhodamine110 or ~350/460 nm for Ub-AMC).
-
Data Analysis: Determine the initial reaction rates (slopes of the linear phase of the fluorescence curves). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[10][24]
Materials:
-
Cancer cell lines of interest (e.g., BRCA1-mutant MDA-MB-436)
-
Complete cell culture medium
-
USP1 inhibitor compounds
-
DMSO
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the USP1 inhibitors in complete medium. Add the diluted compounds to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 or IC50 value.
This guide provides a foundational overview for researchers interested in the in vitro evaluation of USP1 inhibitors. For more in-depth analysis and before initiating new experiments, it is highly recommended to consult the primary literature for specific details and context related to each inhibitor and assay.
References
- 1. USP1 | Insilico Medicine [insilico.com]
- 2. researchgate.net [researchgate.net]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. I-138 | UPS1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. SJB2-043 - Biochemicals - CAT N°: 36605 [bertin-bioreagent.com]
- 14. apexbt.com [apexbt.com]
- 15. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insilico Medicine Announces Advancement of Its Preclinical Candidate for USP1 Synthetic Lethality Target to IND-enabling Studies for Various Oncological Disorders [prnewswire.com]
- 18. New USP1 inhibitors identified at Impact Therapeutics | BioWorld [bioworld.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. USP1 Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 24. researchgate.net [researchgate.net]
KSQ-4279 and PARP Inhibitors: A Synergistic Approach to Overcoming Resistance in HR-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of KSQ-4279 as a monotherapy and in combination with PARP inhibitors, focusing on their synergistic potential in cancers with homologous recombination deficiency (HRD). The information presented is based on available preclinical and early-phase clinical data.
Introduction
KSQ-4279 is a first-in-class, potent, and selective small-molecule inhibitor of ubiquitin-specific protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage response (DDR) by regulating the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways. It achieves this by deubiquitinating key proteins such as FANCD2 and PCNA. In cancers with pre-existing defects in DNA repair, such as those with BRCA1/2 mutations, the inhibition of USP1 by KSQ-4279 can lead to synthetic lethality.
Poly (ADP-ribose) polymerase (PARP) inhibitors are an established class of targeted therapies that have shown significant efficacy in HRD tumors. They work by trapping PARP1/2 at sites of single-strand DNA breaks, which are then converted to cytotoxic double-strand breaks during replication. However, both intrinsic and acquired resistance to PARP inhibitors remain significant clinical challenges.
The combination of KSQ-4279 and PARP inhibitors represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. This is based on the rationale of targeting two distinct and complementary pathways within the DDR network.
Mechanism of Action and Synergy
The synergistic interaction between KSQ-4279 and PARP inhibitors stems from their distinct but complementary roles in DNA repair.
-
KSQ-4279 (USP1 Inhibition): By inhibiting USP1, KSQ-4279 prevents the deubiquitination of FANCD2 and PCNA. This leads to the accumulation of ubiquitinated forms of these proteins, which impairs the repair of DNA interstrand crosslinks and stalls replication forks. This disruption of the FA and TLS pathways creates a greater reliance on other DNA repair mechanisms.
-
PARP Inhibitors: PARP inhibitors block the repair of single-strand DNA breaks. In cells with a compromised homologous recombination pathway, these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication, leading to cell death.
The combination of these two agents creates a state of profound DNA repair deficiency, where cancer cells are unable to cope with the accumulated DNA damage, resulting in enhanced cell cycle arrest and apoptosis.
Caption: KSQ-4279 and PARP inhibitors target complementary DNA repair pathways.
Preclinical Data
In Vitro Synergy
Clonogenic assays in various cancer cell lines with BRCA mutations have demonstrated a clear synergistic effect when combining KSQ-4279 with PARP inhibitors.[1]
| Cell Line | Cancer Type | BRCA Status | Synergy with PARP Inhibitor |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Synergistic |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | Synergistic |
| DLD-1 | Colorectal Cancer | BRCA2 mutant | Synergistic |
Data compiled from publicly available research abstracts.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Studies in PDX models of ovarian and triple-negative breast cancer (TNBC), including those resistant to PARP inhibitors, have shown that the combination of KSQ-4279 and olaparib (B1684210) leads to significant and durable tumor regressions.[2][3]
| PDX Model | Cancer Type | Treatment | Outcome |
| Ovarian Cancer (PARPi-sensitive) | Ovarian | KSQ-4279 + Olaparib | Durable tumor regressions |
| TNBC (PARPi-sensitive) | Triple-Negative Breast Cancer | KSQ-4279 + Olaparib | Durable tumor regressions |
| TNBC (PARPi-resistant) | Triple-Negative Breast Cancer | KSQ-4279 + Olaparib | Overcame resistance, leading to tumor regressions |
Data compiled from publicly available research abstracts and presentations.
Caption: A typical workflow for in vivo efficacy studies using PDX models.
Clinical Data
A Phase 1 clinical trial (NCT05240898) is currently evaluating the safety and efficacy of KSQ-4279 as a monotherapy and in combination with olaparib or carboplatin (B1684641) in patients with advanced solid tumors, particularly those with HRR mutations.[4]
Preliminary Findings (as of early 2024):
-
Monotherapy: KSQ-4279 has been generally well-tolerated and has shown preliminary signs of anti-tumor activity.
-
Combination Therapy: The combination of KSQ-4279 with olaparib has also demonstrated an acceptable safety profile. Early efficacy data is still emerging.
| Treatment Arm | Key Adverse Events | Preliminary Efficacy |
| KSQ-4279 Monotherapy | Anemia, increased creatinine | Disease control rate of 28% at 16 weeks |
| KSQ-4279 + Olaparib | Anemia | Disease control rate of 40% at 16 weeks |
Data is from a Phase 1 trial and is subject to change with further investigation.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term proliferative capacity of cells after exposure to cytotoxic agents.
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose range of KSQ-4279, a PARP inhibitor, or the combination of both for a specified duration (e.g., 24-72 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet. Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Synergy can be assessed using models such as the Bliss independence model or by calculating a combination index (CI).
Western Blot for DNA Damage Markers
This technique is used to detect the levels of specific proteins involved in the DNA damage response.
-
Cell Lysis: Treat cells with the desired compounds for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP, ubiquitinated-PCNA) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Patient-Derived Xenograft (PDX) Model Efficacy Study
This in vivo model provides a more clinically relevant system to evaluate drug efficacy.
-
Tumor Implantation: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into different treatment groups.
-
Drug Administration: Administer KSQ-4279 and/or a PARP inhibitor via the appropriate route (e.g., oral gavage) at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be harvested for biomarker analysis.
Conclusion
The combination of the USP1 inhibitor KSQ-4279 and PARP inhibitors represents a highly promising therapeutic strategy for HRD cancers. Preclinical data strongly supports a synergistic anti-tumor effect, particularly in models of ovarian and triple-negative breast cancer, including those that have developed resistance to PARP inhibitors. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this combination in patients. The distinct and complementary mechanisms of action of these two drug classes provide a strong rationale for their combined use to improve patient outcomes and overcome therapeutic resistance.
References
cross-validation of KSQ-4279 effects in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel USP1 inhibitor, KSQ-4279, against alternative therapeutic strategies in various cancer types. The information is based on available preclinical and preliminary clinical data, offering insights into its mechanism of action, efficacy, and experimental validation.
Mechanism of Action: Targeting the DNA Damage Response
KSQ-4279 is a first-in-class, potent, and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 plays a crucial role in the DNA Damage Response (DDR) pathway by deubiquitinating key proteins involved in translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, such as PCNA and FANCD2. By inhibiting USP1, KSQ-4279 prevents the removal of ubiquitin from these proteins, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes, induces cell cycle arrest, and ultimately leads to apoptosis in cancer cells, particularly those with pre-existing defects in other DNA repair pathways like Homologous Recombination (HR), often seen in cancers with BRCA1/2 mutations.[1][2][3]
The synthetic lethality approach, where the inhibition of USP1 is lethal to cancer cells with specific genetic vulnerabilities (e.g., BRCA mutations), forms the basis of KSQ-4279's therapeutic potential.[4]
Preclinical Efficacy of KSQ-4279
Preclinical studies have demonstrated the anti-tumor activity of KSQ-4279, both as a monotherapy and in combination with other agents, particularly PARP inhibitors, in various cancer models.
Monotherapy and Combination Therapy in Ovarian and Triple-Negative Breast Cancer (TNBC)
In patient-derived xenograft (PDX) models of BRCA-deficient ovarian cancer and TNBC, KSQ-4279 has shown significant efficacy.
Table 1: Preclinical Efficacy of KSQ-4279 in Ovarian Cancer PDX Models
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| KSQ-4279 Monotherapy | 100 mg/kg, daily | 102% | [5] |
| KSQ-4279 Monotherapy | 300 mg/kg, daily | 105% | [5] |
Table 2: Preclinical Efficacy of KSQ-4279 in Combination with a PARP Inhibitor (Olaparib) in Ovarian and TNBC PDX Models
| Cancer Type | Treatment Group | Outcome | Reference |
| Ovarian Cancer | KSQ-4279 + Olaparib (B1684210) | More pronounced anti-tumor activity than either agent alone | [5] |
| TNBC | KSQ-4279 + Olaparib | Durable tumor regressions in settings where PARP inhibitors only achieved partial tumor control | [5] |
| PARP-resistant Ovarian Cancer | KSQ-4279 + Olaparib | Durable tumor regression | [4][6] |
| PARP-resistant TNBC | KSQ-4279 + Olaparib | Durable tumor regression | [4][6] |
These preclinical findings suggest that KSQ-4279 not only has standalone therapeutic potential but can also synergize with and overcome resistance to existing therapies like PARP inhibitors.
Clinical Evaluation of KSQ-4279 (NCT05240898)
KSQ-4279 is currently being evaluated in a Phase 1 clinical trial (NCT05240898) in patients with advanced solid tumors, with a focus on those with deleterious Homologous Recombination Repair (HRR) mutations.[7][8] The study is designed to assess the safety, tolerability, and preliminary efficacy of KSQ-4279 as a single agent and in combination with the PARP inhibitor olaparib or carboplatin.[7][8]
Preliminary results from this trial have been reported, indicating an acceptable safety profile for KSQ-4279 both as a monotherapy and in combination.[7]
Table 3: Preliminary Clinical Trial Results for KSQ-4279 (NCT05240898)
| Treatment Arm | Key Findings | Reference |
| KSQ-4279 Monotherapy | Acceptable safety profile. Disease control rate at 16 weeks was 28%. | [7] |
| KSQ-4279 + Olaparib | Acceptable safety profile. Disease control rate at 16 weeks was 40%. | [7] |
| KSQ-4279 + Carboplatin | Acceptable safety profile. Disease control rate at 16 weeks was 29%. | [7] |
It is important to note that this data is preliminary, and the trial is ongoing to establish the recommended Phase 2 dose and further evaluate efficacy.[7][9]
Experimental Protocols
Clonogenic Assay
Clonogenic assays are utilized to determine the long-term survival and proliferative capacity of cancer cells after treatment with a therapeutic agent.
Protocol:
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of KSQ-4279, a comparator drug (e.g., a PARP inhibitor), or a combination of both. A vehicle-only control is also included.
-
Incubation: The cells are incubated for a period of 7-14 days to allow for colony formation. The medium may be replaced with fresh medium containing the treatment during this period.
-
Fixation and Staining: After the incubation period, the colonies are fixed with a solution such as 4% paraformaldehyde and then stained with a dye like crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for evaluating anti-cancer therapies.[10][11][12][13][14][15]
Protocol:
-
Tumor Acquisition: Fresh tumor tissue is obtained from a patient with a specific cancer type (e.g., ovarian or triple-negative breast cancer).[11][12]
-
Implantation: Small fragments of the tumor are surgically implanted, either subcutaneously or orthotopically (into the corresponding organ), into immunodeficient mice (e.g., NOD-SCID).[5][11]
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested and can be passaged to subsequent generations of mice for expansion and to create a cohort for the study.[11]
-
Treatment Initiation: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized into different treatment groups: vehicle control, KSQ-4279 monotherapy, an alternative therapy (e.g., a PARP inhibitor), or a combination therapy.[5]
-
Drug Administration: KSQ-4279 is typically administered orally on a daily schedule.[5] The comparator drug is administered according to its established protocol.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study continues until a predefined endpoint is reached, such as the tumor volume in the control group reaching a certain size. At the end of the study, tumors are excised and can be used for further analysis, such as immunohistochemistry or molecular profiling.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to compare the efficacy of the different treatments.
Visualizations
KSQ-4279 Signaling Pathway
Caption: KSQ-4279 inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair and induces apoptosis.
Comparative Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating the efficacy of KSQ-4279 in comparison to other therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ksqtx.com [ksqtx.com]
- 6. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. precisionmedicineonline.com [precisionmedicineonline.com]
- 10. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 13. A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
- 15. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
KSQ-4279: Unprecedented Selectivity for USP1 Inhibition in Cancer Therapy
For Immediate Release
A comprehensive analysis of preclinical data demonstrates that KSQ-4279, a clinical-stage small molecule inhibitor, exhibits exceptional selectivity for Ubiquitin-Specific Protease 1 (USP1). This high degree of selectivity minimizes the potential for off-target effects, positioning KSQ-4279 as a promising therapeutic candidate for cancers with specific DNA damage response deficiencies. This guide provides a detailed comparison of KSQ-4279 with other known USP1 inhibitors, supported by experimental evidence.
Superior Selectivity Profile of KSQ-4279
Biochemical assays reveal that KSQ-4279 maintains its highly specific inhibitory activity against USP1 even at concentrations significantly exceeding its half-maximal inhibitory concentration (IC50). In contrast, the tool compound ML323 begins to show inhibitory effects on other closely related deubiquitinating enzymes (DUBs) at much lower multiples of its IC50.
A key study demonstrated that KSQ-4279 retained "exquisite selectivity" for USP1 at inhibitor concentrations as high as 10,000 times its IC50 value.[1][2] Conversely, ML323 exhibited inhibition of USP12 and USP46, two close homologs of USP1, at concentrations 100 times higher than its IC50 value for USP1.[1][2]
| Inhibitor | Target | Primary IC50 | Off-Target Activity | Off-Target Concentration Relative to IC50 |
| KSQ-4279 | USP1 | 2 nmol/L[3] | No significant inhibition of other DUBs in a panel of 43[3] | Up to 10,000x IC50[1][2] |
| ML323 | USP1 | 76 nM[4] | Inhibition of USP12 and USP46 | 100x IC50[1][2] |
| Pimozide | USP1/UAF1 | 2 µM[4] | Poor inhibitor of UCH-L1 and UCH-L3 (IC50 > 500 µM)[5] | Not specified |
| GW7647 | USP1/UAF1 | 5 µM[4] | Inhibited UCHs with an estimated IC50 > 200 µM[5] | Not specified |
Mechanism of Action: An Induced-Fit Binding to a Cryptic Site
The remarkable selectivity of KSQ-4279 is attributed to its unique mechanism of action. Cryo-electron microscopy (cryo-EM) studies have revealed that KSQ-4279 binds to a cryptic, allosteric pocket within the hydrophobic core of USP1.[3] This binding site is not present in the unbound state of the enzyme, indicating an "induced-fit" mechanism.[3] This allosteric pocket is not conserved across other DUBs, which likely explains the high selectivity of KSQ-4279 for USP1.[3] Both KSQ-4279 and ML323 bind to the same cryptic site but disrupt the protein structure in subtly different ways.[1][2][6][7]
The USP1 Signaling Pathway and Therapeutic Rationale
USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[1][8] These deubiquitination events are crucial for the proper functioning of translesion synthesis and the Fanconi Anemia pathway, respectively.[1][8][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become highly dependent on USP1 for survival.[8] By inhibiting USP1, KSQ-4279 can induce synthetic lethality in these cancer cells.[8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Pharmacokinetic Profiles of KSQ-4279 and Other USP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of KSQ-4279, a clinical-stage USP1 inhibitor, and other emerging inhibitors targeting the same enzyme. The information is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and DNA damage response pathways.
Introduction to USP1 Inhibition
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA damage repair, primarily through its involvement in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By removing ubiquitin from key substrates like FANCD2 and PCNA, USP1 regulates cellular response to DNA damage.[1][2][3] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. Several small molecule inhibitors of USP1 are currently in various stages of preclinical and clinical development.
KSQ-4279: A First-in-Class USP1 Inhibitor
KSQ-4279 is a potent and selective, orally bioavailable small molecule inhibitor of USP1.[4][5] It is currently being evaluated in Phase 1 clinical trials for the treatment of advanced solid tumors.[6] Preclinical data have demonstrated its ability to induce tumor growth inhibition as a monotherapy and in combination with PARP inhibitors in models of BRCA-deficient cancers.[4][7]
Comparative Pharmacokinetic Profiles
This section compares the available preclinical pharmacokinetic data for KSQ-4279 and another USP1 inhibitor, TNG-348. It is important to note that direct comparison should be made with caution due to potential differences in experimental conditions and animal species.
| Parameter | KSQ-4279 | TNG-348 |
| Species | Mouse, Rat, Monkey | Rat, Dog, Cynomolgus Monkey |
| Oral Bioavailability (F%) | Mouse: 100%Rat: 114%Monkey: 117%[5] | Rat: 74%Dog: 100%Cynomolgus Monkey: 67% |
| Half-Life (t½) | Mouse: 4.75 hRat: 10.6 hMonkey: 13.4 h[5] | Rat: 3.5 hDog: 5.8 hCynomolgus Monkey: 1.4 h |
| Clearance (CL) | Mouse: 7.34 mL/min/kgRat: 11.9 mL/min/kgMonkey: 4.34 mL/min/kg[5] | Rat: 13 µL/min/kgDog: 11 µL/min/kgCynomolgus Monkey: 13.5 µL/min/kg |
| Volume of Distribution (Vd) | Mouse: 2.09 L/kgRat: 7.46 L/kgMonkey: 3.43 L/kg[5] | Not Publicly Available |
Note: The clinical development of TNG-348 was discontinued (B1498344) due to observations of liver function abnormalities.
Experimental Protocols
While detailed, proprietary experimental protocols for the pharmacokinetic studies of KSQ-4279 and TNG-348 are not publicly available, this section outlines a general methodology typically employed for such preclinical assessments of oral small molecule inhibitors.
General In Vivo Pharmacokinetic Study Protocol in Rodents
1. Animal Models:
-
Studies are typically conducted in standard laboratory rodent species such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.
-
Food and water are provided ad libitum, though fasting may be required before oral dosing.
2. Dosing and Administration:
-
The test compound (e.g., KSQ-4279) is formulated in a suitable vehicle for oral (PO) and intravenous (IV) administration. Common vehicles include solutions of saline, polyethylene (B3416737) glycol (PEG), or a mixture of solvents like DMSO and Tween 80.
-
For oral administration, the compound is typically delivered via oral gavage.
-
For intravenous administration, the compound is injected into a suitable vein (e.g., tail vein in mice).
3. Blood Sampling:
-
Following drug administration, blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
-
The method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.
-
Key PK parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Signaling Pathway and Experimental Workflow Diagrams
USP1 Signaling Pathway in DNA Damage Repair
Caption: USP1's role in the FA and TLS DNA damage repair pathways.
General Experimental Workflow for Preclinical PK Studies
Caption: A typical workflow for preclinical pharmacokinetic studies.
Conclusion
Based on the available preclinical data, KSQ-4279 demonstrates a favorable pharmacokinetic profile across multiple species, characterized by good oral bioavailability and a half-life that supports viable dosing regimens.[5] The comparison with TNG-348 highlights the variability in PK profiles that can be observed among different USP1 inhibitors. The ongoing clinical development of KSQ-4279 will provide crucial human pharmacokinetic data to further inform its therapeutic potential. The information presented in this guide, including the signaling pathway and general experimental workflows, serves as a valuable resource for researchers in the field of targeted oncology.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The USP1/UAF1 complex promotes double-strand break repair through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ksqtx.com [ksqtx.com]
- 5. | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ksqtx.com [ksqtx.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for KSQ-4279 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key biomarkers for predicting sensitivity to KSQ-4279, a first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1). The information presented is intended to aid researchers in designing and interpreting experiments aimed at validating the role of these biomarkers in preclinical and clinical settings.
Introduction to KSQ-4279 and the Role of Biomarkers
KSQ-4279 is a potent and selective small molecule inhibitor of USP1, a deubiquitinating enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia and translesion synthesis pathways. By inhibiting USP1, KSQ-4279 leads to the accumulation of ubiquitinated PCNA (Proliferating Cell Nuclear Antigen) and FANCD2, resulting in replication fork instability, the formation of single-strand DNA (ssDNA) gaps, and ultimately, cell death in susceptible cancer cells. A key therapeutic strategy for KSQ-4279 is exploiting synthetic lethality, where the drug is effective in tumors with pre-existing defects in other DNA repair pathways, most notably Homologous Recombination (HR).
The identification and validation of robust biomarkers are crucial for the clinical development of KSQ-4279. Predictive biomarkers can help identify patient populations most likely to respond to therapy, enabling a more personalized and effective treatment approach. This guide compares and contrasts the leading biomarkers for KSQ-4279 sensitivity, presenting the supporting experimental data and methodologies.
The USP1 Signaling Pathway and KSQ-4279's Mechanism of Action
The diagram below illustrates the central role of USP1 in the DNA damage response and how KSQ-4279 disrupts this process.
Caption: USP1's role in DNA repair and KSQ-4279's inhibitory action.
Comparison of Biomarkers for KSQ-4279 Sensitivity
The following sections detail the primary biomarkers investigated for predicting response to KSQ-4279.
Homologous Recombination Deficiency (HRD)
Rationale: HRD, often caused by mutations in genes like BRCA1 and BRCA2, creates a dependency on other DNA repair pathways. USP1 inhibition disrupts a key alternative pathway, leading to synthetic lethality in HR-deficient cells.
Supporting Data:
| Cell Line/Model | Genetic Background | Experimental Assay | Key Finding | Citation |
| Ovarian and Triple-Negative Breast Cancer (TNBC) PDX models | BRCA1/2 mutations or other HRD lesions | In vivo tumor growth | KSQ-4279 showed dose-dependent tumor growth inhibition as a single agent and synergy with PARP inhibitors. | [1][2] |
| CAOV3 (ovarian cancer) | HR-deficient | Clonogenic assays | Sensitivity to KSQ-4279 was confirmed and correlated with USP1 dependency from CRISPR screens. | [3] |
| Panel of cancer cell lines | Varied genetic backgrounds | CRISPR knockout screen | USP1 dependency was enriched in cells with BRCA mutations or other HRD alterations. | [4] |
| Advanced solid tumors (patients) | Deleterious HRR mutations | Phase I Clinical Trial (NCT05240898) | KSQ-4279 is being evaluated in this patient population, with preliminary results supporting its mechanism of action. | [5][6] |
Alternative Biomarker: While BRCA1/2 mutations are the most well-defined indicators of HRD, other alterations in the HR pathway can also confer sensitivity. Genomic scarring assays that measure the cumulative result of HRD (e.g., LOH, TAI, LST scores) may also serve as predictive biomarkers.
Single-Strand DNA (ssDNA) Gap Accumulation
Rationale: USP1 inhibition leads to an accumulation of ssDNA gaps during DNA replication. This accumulation is a direct functional consequence of KSQ-4279's mechanism of action and is cytotoxic, particularly in HRD cells.
Supporting Data:
| Cell Line/Model | Genetic Background | Experimental Assay | Key Finding | Citation |
| BRCA1-deficient cells | BRCA1-/- | DNA Fiber Assay | USP1 inhibitors promote the accumulation of ssDNA gaps, and this phenotype correlates with drug sensitivity. | [7][8] |
| Patient-derived ovarian tumor organoids | Varied | DNA Fiber Assay | Sensitivity to USP1 inhibition, alone or in combination with PARP inhibitors, correlated with ssDNA gap accumulation. | [7][8][9] |
| BRCA1-mutated xenograft model | BRCA1 mutation | In vivo ssDNA gap detection | USP1 inhibition overcame PARP inhibitor resistance and induced ssDNA gaps. | [7] |
Alternative Biomarker: Markers of general replication stress, such as increased levels of phosphorylated RPA or γH2AX, may also correlate with sensitivity, although they are less specific to the direct mechanism of USP1 inhibition.
Ubiquitinated PCNA (Ub-PCNA) Levels
Rationale: Ub-PCNA is a direct substrate of USP1. Inhibition of USP1 by KSQ-4279 leads to a measurable increase in mono-ubiquitinated PCNA. This serves as a pharmacodynamic biomarker of target engagement and is mechanistically linked to sensitivity.
Supporting Data:
| Cell Line/Model | Genetic Background | Experimental Assay | Key Finding | Citation |
| HR-deficient CAOV3 cells | HR-deficient | Western Blot | KSQ-4279 treatment induced the accumulation of Ub-PCNA. | [3] |
| Tumor biopsies from patients | Advanced solid tumors | Immunohistochemistry/ Western Blot | Induction of ubiquitinated PCNA was observed in paired tumor biopsies from patients receiving KSQ-4279. | [5] |
| BRCA1-deficient cells | BRCA1-/- | Western Blot | USP1 inhibition increased monoubiquitinated PCNA at replication forks. | [8] |
RAD18 Expression
Rationale: RAD18 is the E3 ubiquitin ligase responsible for the monoubiquitination of PCNA. Its presence is essential for the accumulation of Ub-PCNA following USP1 inhibition. Therefore, RAD18 levels may predict whether a cell can generate the cytotoxic intermediate (Ub-PCNA) in response to KSQ-4279.
Supporting Data:
| Cell Line/Model | Genetic Background | Experimental Assay | Key Finding | Citation |
| BRCA1-deficient cells | BRCA1-/- | siRNA/shRNA knockdown, DNA Fiber Assay, Cell Viability | Knockdown of RAD18 caused resistance to a USP1 inhibitor and suppressed the formation of ssDNA gaps. | [8][10] |
| Ovarian cancer organoids | Varied | Not specified, but inferred from mechanism | RAD18 levels are suggested as a predictive biomarker for sensitivity to USP1 inhibitors. | [11] |
USP1 mRNA Expression
Rationale: Higher levels of the drug target, USP1, may create a greater dependency on its function, thereby rendering cells more sensitive to its inhibition.
Supporting Data:
| Cell Line/Model | Genetic Background | Experimental Assay | Key Finding | Citation |
| Ovarian cancer patient-derived organoids (PDOs) | Varied | RT-qPCR | Sensitivity to a USP1 inhibitor correlated with increased USP1 mRNA expression at baseline. | [11] |
| PARPi-resistant ovarian cancer organoids | PARPi-resistant | RT-qPCR | Organoid models resistant to PARP or USP1 inhibitors as monotherapy showed a significant increase in USP1 mRNA expression and were sensitive to the combination. | [11] |
Experimental Workflows and Protocols
The validation of these biomarkers requires a series of well-defined experiments. The following diagram outlines a general workflow.
Caption: General workflow for biomarker validation for KSQ-4279.
Detailed Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with KSQ-4279.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per 60 mm dish) in triplicate for each condition. The exact number should be optimized for each cell line to yield 50-150 colonies in the control plates.
-
Treatment: Allow cells to adhere for 24 hours, then treat with a range of concentrations of KSQ-4279. Include a vehicle-only control.
-
Incubation: Incubate the cells for 10-14 days, or until colonies in the control dish contain at least 50 cells.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol (B129727) and acetic acid (3:1). Stain with 0.5% crystal violet in methanol.
-
Colony Counting: Wash the dishes with water and allow them to air dry. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. Plot the SF against the drug concentration to generate a dose-response curve.
2. Western Blot for Ubiquitinated PCNA (Ub-PCNA)
This protocol is for detecting the monoubiquitinated form of PCNA.
-
Sample Preparation: Culture cells to 70-80% confluency and treat with KSQ-4279 or vehicle for the desired time. To enrich for chromatin-bound proteins, a cellular fractionation protocol can be performed. Lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10% or 12% SDS-polyacrylamide gel. The monoubiquitinated form of PCNA will run approximately 8 kDa higher than the unmodified form.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PCNA overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal loading.
3. DNA Fiber Assay for ssDNA Gaps
This assay visualizes and quantifies ssDNA gaps in replicating DNA.
-
Cell Labeling: Sequentially label replicating cells with two different thymidine (B127349) analogs, first with 5-chloro-2'-deoxyuridine (B16210) (CldU) and then with 5-iodo-2'-deoxyuridine (IdU). Treat with KSQ-4279 during or after the labeling period.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them on a microscope slide with a lysis buffer. Tilt the slide to allow the DNA to spread down the slide.
-
S1 Nuclease Treatment (Optional but recommended for gap detection): Treat a subset of slides with S1 nuclease, which specifically cleaves ssDNA. In the presence of gaps, this will lead to shorter IdU tracts compared to untreated slides.
-
Immunostaining: Denature the DNA and perform immunofluorescence staining using primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. Capture images and measure the length of the CldU and IdU tracts using image analysis software (e.g., ImageJ). A decrease in the length of the second label (IdU) tract, especially after S1 nuclease treatment, indicates the presence of ssDNA gaps.
4. Quantitative Reverse Transcription PCR (RT-qPCR) for USP1 mRNA Expression
This method quantifies the relative expression level of USP1 mRNA.
-
RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a commercial kit (e.g., RNeasy) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, cDNA template, and primers specific for USP1. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in USP1 expression between different samples, normalized to the housekeeping gene.
5. Patient-Derived Organoid (PDO) Drug Sensitivity Assay
This assay uses 3D cell culture models that more closely mimic the original tumor.
-
Organoid Culture: Establish and culture PDOs from patient tumor tissue according to established protocols.
-
Assay Plating: Dissociate organoids into small fragments and seed them in a basement membrane matrix (e.g., Matrigel) in multi-well plates.
-
Drug Treatment: After organoids have formed, treat them with a range of concentrations of KSQ-4279.
-
Viability Assessment: After a set incubation period (e.g., 5-7 days), measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to vehicle-treated controls and plot dose-response curves to determine metrics such as IC50 or Area Under the Curve (AUC).
Conclusion: A Multi-faceted Approach to Biomarker Validation
The validation of biomarkers for KSQ-4279 sensitivity is best approached using a combination of the markers discussed. While HRD status stands out as the primary predictive biomarker for identifying a responsive patient population, it is a static genetic marker. The other biomarkers provide a more dynamic and mechanistic understanding of the drug's effect.
ssDNA gap accumulation is a powerful functional biomarker that directly reflects the drug's cytotoxic mechanism. Ub-PCNA serves as an excellent pharmacodynamic biomarker to confirm target engagement in both preclinical models and clinical samples. RAD18 and USP1 mRNA expression are promising mechanistic biomarkers that may help refine patient selection, particularly in cases with unclear HRD status.
A comprehensive validation strategy should integrate these different types of biomarkers. For instance, demonstrating that KSQ-4279 is effective in HRD models (predictive), that it induces Ub-PCNA and ssDNA gaps (functional/pharmacodynamic), and that this effect is dependent on RAD18 and correlated with USP1 expression (mechanistic) provides a robust and compelling case for its clinical development and patient stratification. The experimental protocols provided in this guide offer a framework for researchers to rigorously test and validate these biomarkers in their own systems.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Video: Detection of Post-Replicative Gaps Accumulation and Repair in Human Cells Using the DNA Fiber Assay [jove.com]
- 11. revvity.com [revvity.com]
Assessing the Therapeutic Window of KSQ-4279 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of KSQ-4279, a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). The performance of KSQ-4279 is compared with other USP1 inhibitors and the established PARP inhibitor, olaparib, with a focus on supporting experimental data from preclinical models of cancer.
Executive Summary
KSQ-4279 has demonstrated significant anti-tumor activity in preclinical models of BRCA-deficient cancers, both as a monotherapy and in combination with PARP inhibitors.[1] Its mechanism of action, targeting a key enzyme in the DNA damage response (DDR) pathway, offers a promising therapeutic strategy, particularly in tumors with homologous recombination deficiencies. Preclinical data suggest a favorable therapeutic window, with robust efficacy observed at well-tolerated doses. This guide summarizes the available quantitative data, outlines the experimental methodologies used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Potency and Selectivity
KSQ-4279 exhibits potent and selective inhibition of USP1.
| Compound | Target | IC50 (nM) | Cell Line | Key Findings | Reference |
| KSQ-4279 | USP1 | 11 ± 3 | MDA-MB-436 | High selectivity for USP1 over other deubiquitinating enzymes. | --INVALID-LINK-- |
| ML323 | USP1-UAF1 | 76 | - | A well-established tool compound for USP1 inhibition. | --INVALID-LINK-- |
| Olaparib | PARP1/2 | 5 (PARP1), 1 (PARP2) | - | Potent inhibitor of PARP enzymes. | --INVALID-LINK-- |
In Vivo Efficacy: Monotherapy
KSQ-4279 demonstrates dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models.
| Compound | Dose (mg/kg) | Model | Tumor Growth Inhibition (TGI) vs. Control | Key Findings | Reference |
| KSQ-4279 | 100 | Ovarian PDX | 102% | Dose-dependent anti-tumor response. | --INVALID-LINK-- |
| KSQ-4279 | 300 | Ovarian PDX | 105% | Deep decrease in tumor volume observed after 14 days. | --INVALID-LINK-- |
| HSK39775 | 30 | TNBC PDX (BRCA mutant) | 63.2% | Strong dose-dependent tumor growth inhibition. | --INVALID-LINK-- |
| Olaparib | - | BRCA2-mutated Ovarian Xenograft | Significant inhibition | Greatly inhibited tumor growth. | --INVALID-LINK-- |
In Vivo Efficacy: Combination Therapy
The combination of KSQ-4279 with a PARP inhibitor leads to enhanced and durable anti-tumor activity.
| Combination | Dose (mg/kg) | Model | Key Findings | Reference |
| KSQ-4279 + Olaparib | 100-300 (KSQ-4279) + 50-100 (Olaparib) | Ovarian and TNBC PDX | Durable tumor regression and complete response in BRCA/HRD models.[1] Well-tolerated with no dose-limiting heme-related liabilities. | --INVALID-LINK-- |
| HSK39775 + Olaparib | 5 (HSK39775) + 50 (Olaparib) | Xenograft | TGI of 89%, leading to tumor regressions and durable control. | --INVALID-LINK-- |
Preclinical Safety and Tolerability
Preliminary safety data indicate that KSQ-4279 is well-tolerated as a single agent and in combination with olaparib.[1] There has been no evidence of dose-limiting hematologic-related toxicities reported in these preclinical studies.[1] In contrast, the clinical development of another USP1 inhibitor, TNG348, was discontinued (B1498344) due to liver toxicity, highlighting the importance of a favorable safety profile.
Experimental Protocols
In Vitro Cell Proliferation (Clonogenic Assay)
This assay assesses the ability of single cells to form colonies after treatment with the test compound, providing a measure of cytotoxicity.
-
Cell Plating: Cancer cell lines (e.g., MDA-MB-436) are seeded at a low density in 6-well plates to allow for individual colony formation.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., KSQ-4279, olaparib) or vehicle control.
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony growth.
-
Fixation and Staining: Colonies are fixed with a solution such as 10% buffered formalin and stained with a solution like 0.5% crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle-treated control wells. IC50 values are then determined from dose-response curves.
In Vivo Tumor Growth Inhibition (Patient-Derived Xenograft Models)
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for assessing anti-tumor efficacy.
-
Tumor Implantation: Fragments of patient tumors (e.g., ovarian or triple-negative breast cancer) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., KSQ-4279) is administered to the treatment groups, typically via oral gavage, at various doses and schedules (e.g., once daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Mandatory Visualization
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Therapeutic Window Assessment.
Caption: Logical Relationship of the Comparative Guide.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for KSQ-4279 (gentisate)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of KSQ-4279 (gentisate), a potent USP1 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following step-by-step guidance is based on safety data sheets (SDS) for KSQ-4279 (gentisate) and gentisic acid, supplemented with general laboratory chemical waste disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of KSQ-4279 (gentisate), it is imperative to be aware of its potential hazards. The gentisate component is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[1][2][3].
Table 1: Hazard Identification for Gentisate
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product.[1] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants. Ensure skin is not exposed.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
-
Designated Waste Container: KSQ-4279 (gentisate) waste should be collected in a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "KSQ-4279 (gentisate)," and the associated hazards (e.g., "Harmful," "Irritant").
-
Incompatible Materials: Do not mix KSQ-4279 (gentisate) waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides[3].
Step-by-Step Disposal Procedure
The recommended disposal method for KSQ-4279 (gentisate) is to an approved waste disposal plant[3]. Do not dispose of this chemical down the drain or with general household garbage[2].
-
Preparation: Ensure all required PPE is worn correctly. Work in a well-ventilated area, such as a chemical fume hood.
-
Collection of Solid Waste:
-
Carefully transfer any solid KSQ-4279 (gentisate) waste into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If dust is generated, use appropriate respiratory protection.
-
-
Collection of Liquid Waste (Solutions):
-
If KSQ-4279 (gentisate) is in a solvent, collect the solution in a designated liquid hazardous waste container.
-
The container should be appropriate for the solvent used.
-
-
Decontamination of Labware:
-
Triple-rinse any labware (e.g., beakers, flasks, spatulas) that has come into contact with KSQ-4279 (gentisate) with a suitable solvent.
-
Collect the rinsate as hazardous waste in the designated liquid waste container.
-
After triple-rinsing, the labware can typically be washed with soap and water.
-
-
Empty Containers:
-
Empty containers that held KSQ-4279 (gentisate) must also be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After rinsing, deface the label on the empty container before disposing of it in the appropriate solid waste stream.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of KSQ-4279 (gentisate).
Caption: A flowchart outlining the key steps for the safe disposal of KSQ-4279 (gentisate).
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for Handling KSQ-4279 (gentisate)
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling KSQ-4279 (gentisate). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. The toxicological properties of this compound are not fully elucidated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of KSQ-4279. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or face shield | Nitrile gloves (double-gloving recommended), lab coat, disposable sleeves | N95 respirator or higher |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves (double-gloving recommended), lab coat, disposable sleeves | Work in a certified chemical fume hood or Class II Biological Safety Cabinet |
| In Vitro/In Vivo Dosing | Safety glasses with side shields | Nitrile gloves, lab coat | Not generally required if performed in a well-ventilated area or containment |
| Waste Disposal | Chemical safety goggles | Nitrile gloves, lab coat | Not generally required |
| Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant gloves, disposable coveralls, boot covers | N95 respirator or higher, depending on spill size and ventilation |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear safety glasses and nitrile gloves during inspection.
-
Store the compound in a designated, well-ventilated, and restricted-access area.
-
KSQ-4279 is typically stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] Always refer to the supplier's specific storage instructions.
2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of solid KSQ-4279 within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation risk.
-
Don appropriate PPE: chemical safety goggles, double nitrile gloves, a lab coat, and an N95 respirator.
-
Use dedicated spatulas and weighing vessels.
-
Carefully weigh the desired amount of the compound, avoiding the generation of dust.
-
Close the primary container tightly after use and return it to the designated storage location.
3. Solution Preparation:
-
All solution preparations must be conducted in a certified chemical fume hood or Class II Biological Safety Cabinet.
-
Wear chemical safety goggles, double nitrile gloves, and a lab coat.
-
KSQ-4279 is often dissolved in solvents like DMSO.[4] Consult the product datasheet for solubility information.[2][3]
-
Add the solvent slowly to the accurately weighed compound.
-
If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the container is securely capped during these procedures.
-
Clearly label the final solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with KSQ-4279 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
1. Solid Waste:
-
Contaminated items such as gloves, disposable lab coats, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be a sealable, puncture-resistant bag or drum.
2. Liquid Waste:
-
Unused solutions of KSQ-4279 and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Do not mix incompatible waste streams.
3. Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with KSQ-4279 must be disposed of immediately into a designated sharps container for hazardous chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of KSQ-4279.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
